Azetukalner
Description
potassium channel opener with the same mechanism of action as retigabine
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O/c1-15-10-20(11-16(2)22(15)25-21(27)13-23(3,4)5)26-9-8-17-12-19(24)7-6-18(17)14-26/h6-7,10-12H,8-9,13-14H2,1-5H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNPZKZPWVVSON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)CC(C)(C)C)C)N2CCC3=C(C2)C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009344-33-5 | |
| Record name | Encukalner [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009344335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azetukalner | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91WL7OD122 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Azetukalner: A Technical Guide to the Neuronal Mechanism of Action
Executive Summary: Azetukalner (XEN1101) is a novel, second-generation, potent, and selective positive allosteric modulator of Kv7.2/7.3 potassium channels, currently in late-stage clinical development for epilepsy and major depressive disorder.[1][2][3] Its mechanism centers on enhancing the activity of these critical voltage-gated channels, which are key regulators of neuronal excitability.[1][4] By potentiating the M-current, this compound stabilizes the neuronal resting membrane potential, reduces pathological firing, and exerts significant anticonvulsant and potential antidepressant effects. This guide provides an in-depth review of its mechanism, supported by preclinical and clinical data, detailed experimental protocols, and pathway visualizations.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite numerous available antiseizure medications (ASMs), a significant portion of patients remain drug-resistant, highlighting the urgent need for novel therapeutic agents with distinct mechanisms of action.[1][5] Similarly, major depressive disorder (MDD) presents a substantial therapeutic challenge.
Voltage-gated potassium channels of the Kv7 family, particularly heteromers of Kv7.2 and Kv7.3 subunits (encoded by the KCNQ2 and KCNQ3 genes), are crucial for controlling neuronal excitability.[1][6] These channels conduct the "M-current," a sub-threshold potassium current that stabilizes the resting membrane potential and opposes repetitive action potential firing.[5] Loss-of-function mutations in these channels lead to epileptic encephalopathies, validating them as a key therapeutic target.[5] this compound is a highly potent opener of these channels, designed to offer improved potency, selectivity, and safety over the first-generation Kv7 opener, ezogabine.[1][2][7]
Core Mechanism of Action
The Role of Kv7.2/7.3 Channels in Neuronal Excitability
Kv7.2/7.3 channels are strategically located at key sites for controlling neuronal output, including the axon initial segment and nodes of Ranvier.[1] When a neuron depolarizes, these channels open, allowing an efflux of potassium (K+) ions out of the cell. This outward current hyperpolarizes the membrane, making it more difficult to reach the threshold for firing an action potential and dampening repetitive firing.[2] In essence, they act as a "brake" on neuronal hyperexcitability.[2]
This compound as a Positive Allosteric Modulator
This compound functions as a positive allosteric modulator of the Kv7.2/7.3 channel.[4] It binds to a specific site on the channel, enhancing its function rather than directly causing it to open in the absence of a voltage stimulus. This modulation results in two primary electrophysiological changes:
-
Increased Channel Open Probability: this compound potentiates the open state of the channel, increasing the flow of potassium ions at any given voltage.[4]
-
Hyperpolarizing Shift in Voltage-Dependence: It causes a significant leftward shift in the voltage-dependence of channel activation.[8][9] This means the channels open at more negative (hyperpolarized) membrane potentials, effectively increasing the "braking" effect near the neuron's resting state.
Net Effect on Neuronal Function
The potentiation of the M-current by this compound leads to a cascade of effects that suppress neuronal hyperexcitability:
-
Stabilization of Resting Membrane Potential: The increased K+ efflux helps clamp the neuron at a more hyperpolarized resting state.[4][10]
-
Increased Action Potential Threshold: The neuron requires a stronger depolarizing stimulus to reach the threshold for firing an action potential.[10]
-
Reduced Repetitive Firing: The enhanced M-current strongly suppresses the rapid, pathological firing patterns characteristic of seizure activity.[4][10]
These actions are believed to underlie this compound's efficacy in treating focal and generalized seizures.[4]
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through extensive preclinical and clinical studies.
Preclinical In Vitro Potency and Selectivity
Patch-clamp electrophysiology studies on recombinant channels expressed in cell lines have quantified this compound's high potency and selectivity.
| Parameter | Channel Target | Value | Reference |
| Potency (EC₅₀) | Kv7.2/7.3 | 27 nM | [1] |
| Kv7.2/7.3 | 42 nM (for -40 mV shift) | [8] | |
| Kv7.3/7.5 | 94 nM | [1] | |
| Kv7.4 | 113 nM | [1] | |
| Selectivity | Kv7.2/7.3 vs Kv7.3/7.5 | 3.4-fold | [1] |
| Kv7.2/7.3 vs Kv7.4 | ~4-fold | [1][8] | |
| Voltage Shift (ΔV₁/₂) | Kv7.2/7.3 | ~ -40 mV | [8] |
Preclinical In Vivo Efficacy (Maximal Electroshock Seizure Model)
The MES test is a standard preclinical model for assessing anticonvulsant activity, particularly for agents effective against generalized tonic-clonic seizures.
| Species | Administration | Effective Dose (ED₅₀) | Endpoint | Reference |
| Mouse | Oral (PO) | < 7 mg/kg | Full protection | [11] |
| Rat | Oral (PO) | 0.1 mg/kg | Protection in 75% of animals | [11] |
| Rodent | - | - | Min. effective brain conc. ~21 nM | [11] |
Clinical Efficacy Data
Table 3: Phase 2b (X-TOLE Study) Efficacy in Focal Onset Seizures (FOS) [5]
| Dose Group | Median Percent Reduction from Baseline in Monthly FOS Frequency | P-value vs. Placebo |
| Placebo | 13.7% | - |
| 10 mg | 33.2% | 0.03 |
| 20 mg | 46.4% | < 0.001 |
| 25 mg | 52.8% | < 0.001 |
Table 4: Phase 2 (X-NOVA Study) Efficacy in Major Depressive Disorder (MDD) at Week 6 [3][12]
| Endpoint | 20 mg Dose vs. Placebo (Mean Change Difference) | P-value |
| MADRS Score | -3.04 points | 0.135 |
| HAM-D17 Score | -3.1 points | 0.042 |
| SHAPS Score (Anhedonia) | -2.46 points | 0.046 |
Key Experimental Methodologies
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
This technique is the gold standard for characterizing the effects of a compound on ion channel function.[13]
-
Objective: To determine the potency (EC₅₀) and mechanism (e.g., voltage shift) of this compound on Kv7.2/7.3 channels.
-
Cell Preparation: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are transiently transfected with cDNA encoding the human Kv7.2 and Kv7.3 channel subunits.[1][8][9]
-
Recording: The whole-cell configuration of the patch-clamp technique is used. A glass micropipette forms a high-resistance seal with the cell membrane, which is then ruptured to allow electrical access to the entire cell.
-
Voltage Protocol: A series of voltage steps are applied to the cell (e.g., from a holding potential of -90 mV to depolarizing steps from -100 mV to +40 mV). This protocol elicits the characteristic outward potassium currents through the Kv7 channels.
-
Drug Application: this compound is dissolved in an appropriate vehicle and perfused over the cell at increasing concentrations. Current recordings are taken at each concentration to establish a dose-response curve.
-
Data Analysis: The peak current amplitude at each voltage step is measured. The concentration of this compound that produces 50% of the maximal effect is calculated as the EC₅₀. The voltage at which half of the channels are activated (V₁/₂) is determined, and the shift (ΔV₁/₂) caused by the drug is quantified.
In Vivo Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test
This test assesses the ability of a compound to prevent the spread of seizures in a rodent model.[6][14]
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Objective: To determine the in vivo anticonvulsant efficacy of this compound.
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Animal Model: Adult male mice or rats are typically used.[15][16]
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Drug Administration: Animals are divided into groups and administered either a vehicle control or varying doses of this compound, typically via oral (PO) or intraperitoneal (IP) injection, at a set time before the stimulus (e.g., 30-60 minutes).[11][16]
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Seizure Induction: A brief, high-intensity electrical stimulus (e.g., 50 Hz, 25 mA, 0.2 seconds) is delivered via ear-clip or corneal electrodes using an electroconvulsometer.[15][16]
-
Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension, which is characteristic of a maximal seizure in this model.[14][15] The abolition of this response is considered a sign of protection.
-
Data Analysis: The percentage of animals protected at each dose is recorded. This data is used to calculate the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from the tonic hindlimb extension.
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the core mechanism of action and the preclinical evaluation workflow for this compound.
Caption: Neuronal mechanism of this compound.
Caption: Preclinical evaluation workflow for a Kv7 opener.
Conclusion
This compound represents a significant advancement in the modulation of neuronal Kv7 channels. Its core mechanism of action—the potent and selective positive allosteric modulation of Kv7.2/7.3 channels—directly addresses the underlying pathophysiology of neuronal hyperexcitability.[1][4] By enhancing the native M-current, it effectively stabilizes neuronal membranes and reduces the propensity for seizure generation.[2][4] Robust preclinical data demonstrating high potency and in vivo efficacy have been successfully translated into promising clinical trial results for both epilepsy and major depressive disorder.[3][5][11] this compound's distinct mechanism, coupled with a favorable pharmacokinetic profile allowing for once-daily dosing without titration, positions it as a potentially valuable new therapeutic option for patients with treatment-resistant neurological and psychiatric disorders.[1][7]
References
- 1. Targeting Kv7 Potassium Channels for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 4. xenon-pharma.com [xenon-pharma.com]
- 5. Efficacy and Safety of XEN1101, a Novel Potassium Channel Opener, in Adults With Focal Epilepsy: A Phase 2b Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. XEN1101: A Novel Potassium Channel Modulator for the Potential Treatment of Focal Epilepsy in Adults [ouci.dntb.gov.ua]
- 11. new kv7 channel opener chemistry for treatment of seizures [aesnet.org]
- 12. This compound, a Novel KV7 Potassium Channel Opener, in Adults With Major Depressive Disorder: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. data.epo.org [data.epo.org]
- 14. scispace.com [scispace.com]
- 15. 4.3. Maximal Electroshock Seizure Test [bio-protocol.org]
- 16. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
The Azetukalner Binding Site on Kv7.2/7.3 Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azetukalner (XEN1101) is a potent, second-generation, orally active opener of Kv7.2/7.3 potassium channels, currently in clinical development for the treatment of epilepsy and major depressive disorder.[1][2] Its mechanism of action involves the positive allosteric modulation of Kv7.2/7.3 channels, leading to a hyperpolarizing shift in the voltage-dependence of channel activation and a stabilization of the open state. This guide provides an in-depth analysis of the this compound binding site on Kv7.2/7.3 channels, based on currently available preclinical data. Evidence strongly suggests that this compound shares a binding pocket with the first-generation Kv7 opener, ezogabine, with the tryptophan residue at position 236 (Trp236) in the S5 transmembrane segment of the Kv7.2 subunit playing a critical role.[1][3]
The this compound Binding Pocket: A Shared Site with Ezogabine
While a definitive co-crystal or cryo-electron microscopy (cryo-EM) structure of this compound bound to the Kv7.2/7.3 channel is not yet publicly available, compelling evidence from preclinical studies indicates that it occupies the same binding site as ezogabine.[3] This binding pocket is located at the interface of the pore domain and the voltage-sensing domain of the channel.
A pivotal study demonstrated that this compound's activity is dependent on the same critical tryptophan residue (Trp236) in the S5 helix of the Kv7.2 subunit that is essential for ezogabine's function.[1][3] This finding is the cornerstone of our current understanding of the this compound binding site. The binding of this compound to this site is believed to allosterically modulate channel gating, facilitating its opening and thereby increasing potassium efflux to dampen neuronal excitability.
The binding site for ezogabine, and by extension this compound, is formed by residues from the S5 and S6 transmembrane segments of a single Kv7.2 subunit.[1] Key residues identified from the cryo-EM structure of ezogabine bound to Kv7.2 (PDB: 7CR2) include Trp236, Leu299, and Ser303.[1] It is highly probable that these residues also play a significant role in the binding of this compound.
Quantitative Data: Potency and Selectivity of this compound
This compound exhibits significantly greater potency compared to ezogabine. The following tables summarize the available quantitative data on this compound's activity on various Kv7 channel subtypes.
Table 1: Potency of this compound on Kv7 Channel Subtypes
| Channel Subtype | Assay Type | Cell Line | EC50 (µM) | Reference |
| Kv7.2/7.3 | K+ flux | HEK | 0.034 | [3] |
| Kv7.2/7.3 | Electrophysiology | HEK | 0.042 | [3] |
| Kv7.2 | - | CHO | 0.011 | [4] |
| Kv7.2 | - | PC-12 | 0.015 | [4] |
| Kv7.2 | Electrophysiology | Xenopus oocytes | 0.45 | [4] |
| Kv7.4 | Electrophysiology | Xenopus oocytes | 0.63 | [4] |
| Kv7.5 | Electrophysiology | Xenopus oocytes | 0.35 | [4] |
Table 2: Comparative Potency of this compound and Ezogabine on Kv7.2/7.3 Channels
| Compound | Assay Type | Cell Line | EC50 (µM) | Reference |
| This compound (XEN1101) | K+ flux | HEK | 0.034 | [3] |
| Ezogabine | K+ flux | HEK | 0.950 | [3] |
| This compound (XEN1101) | Electrophysiology | HEK | 0.042 | [3] |
| Ezogabine | Electrophysiology | HEK | 0.920 | [3] |
Key Experimental Protocols
The characterization of the this compound binding site and its functional effects relies on several key experimental techniques. Detailed methodologies are provided below.
Site-Directed Mutagenesis
Objective: To identify key amino acid residues involved in this compound binding and modulation of Kv7.2/7.3 channels.
Methodology:
-
Plasmid Preparation: A plasmid containing the cDNA for the human Kv7.2 (KCNQ2) subunit is used as a template.
-
Primer Design: Complementary forward and reverse primers (typically 25-45 base pairs in length) are designed to introduce the desired point mutation (e.g., Trp236 to Leucine, W236L). The mutation is located in the center of the primers, flanked by 10-15 bases of correct sequence on either side.
-
PCR Amplification: The entire plasmid is amplified using a high-fidelity DNA polymerase (e.g., Pfu polymerase) and the mutagenic primers. This results in the synthesis of a new plasmid containing the desired mutation.
-
Template Digestion: The parental, non-mutated plasmid DNA is digested using the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains. The newly synthesized, mutated plasmid DNA is unmethylated and remains intact.
-
Transformation: The mutated plasmid DNA is transformed into competent E. coli cells for amplification.
-
Verification: The presence of the desired mutation is confirmed by DNA sequencing.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on the activity of wild-type and mutant Kv7.2/7.3 channels.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired Kv7 channel subunits (e.g., Kv7.2 and Kv7.3, or a mutant version).
-
Electrode Preparation: Borosilicate glass pipettes are pulled to create microelectrodes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.3 with KOH).
-
-
Data Acquisition:
-
Whole-cell currents are recorded using a patch-clamp amplifier.
-
Cells are held at a holding potential of -80 mV.
-
To elicit currents, voltage steps are applied (e.g., from -100 mV to +40 mV in 10 mV increments).
-
This compound is applied to the external solution at various concentrations to determine its effect on channel activity.
-
-
Data Analysis: The recorded currents are analyzed to determine the effect of this compound on parameters such as current amplitude, voltage-dependence of activation (V₅₀), and activation/deactivation kinetics.
Thallium Flux Assay
Objective: A high-throughput screening method to assess the activity of Kv7 channel openers.
Methodology:
-
Cell Preparation: HEK293 cells stably expressing the Kv7.2/7.3 channels are seeded in 96- or 384-well plates.
-
Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™). The dye is initially non-fluorescent.[5]
-
Compound Incubation: The cells are incubated with varying concentrations of this compound.
-
Thallium Stimulation: A stimulus buffer containing thallium (Tl⁺) ions is added to the wells. Tl⁺ ions can pass through open potassium channels.
-
Fluorescence Measurement: As Tl⁺ enters the cells through the open Kv7.2/7.3 channels, it binds to the intracellular dye, causing an increase in fluorescence. The fluorescence intensity is measured using a plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to the number of open channels and is used to determine the potency (EC₅₀) of the channel opener.[5]
Visualizations
Experimental Workflow for Identifying the this compound Binding Site
Workflow for identifying critical residues for this compound binding.
Proposed Signaling Pathway of this compound Action
Proposed mechanism of action for this compound.
Conclusion
References
- 1. Targeting Kv7 Potassium Channels for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (XEN1101) News - LARVOL Sigma [sigma.larvol.com]
- 3. Preclinical-In-Vitro-and-In-Vivo-Comparison-of-the-Kv7-Activator-XEN1101-with-Ezogabine- [aesnet.org]
- 4. m.youtube.com [m.youtube.com]
- 5. FluxORTM Thallium Assay - Creative Bioarray [acroscell.creative-bioarray.com]
Azetukalner (XEN1101): A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azetukalner (XEN1101) is a novel, potent, and selective small molecule activator of the Kv7.2/Kv7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels. Currently in late-stage clinical development for the treatment of focal onset seizures and major depressive disorder, its unique chemical structure and mechanism of action represent a significant advancement over previous generations of potassium channel openers. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and pharmacological properties, and its mechanism of action, with a focus on the experimental data and methodologies relevant to researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound is a novel chemical entity with a structure designed to optimize potency, selectivity, and safety.[1] Unlike the first-generation Kv7 opener ezogabine (retigabine), this compound's design avoids the chemical liabilities associated with the formation of chromophoric dimers that led to pigmentation issues.[1]
Table 1: Chemical Identification of this compound (XEN1101)
| Identifier | Value |
| IUPAC Name | N-[4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide |
| Molecular Formula | C₂₃H₂₉FN₂O |
| Molecular Weight | 368.5 g/mol |
| CAS Number | 1009344-33-5 |
| SMILES | CC1=CC(=CC(=C1NC(=O)CC(C)(C)C)C)N2CCC3=C(C2)C=CC(=C3)F |
| InChI Key | FJNPZKZPWVVSON-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of this compound (XEN1101)
| Property | Value |
| Appearance | Solid |
| Solubility | 10 mM in DMSO |
| XLogP3 | 5.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
| Melting Point | Data not publicly available |
| pKa | Data not publicly available |
Pharmacological Properties and Mechanism of Action
This compound is a potent and selective opener of Kv7.2/Kv7.3 potassium channels, which are key regulators of neuronal excitability.[2] By enhancing the open probability of these channels, this compound facilitates a hyperpolarizing M-current, which stabilizes the neuronal resting membrane potential and reduces aberrant neuronal firing that can lead to seizures.[3]
Table 3: In Vitro Pharmacology of this compound (XEN1101)
| Parameter | Value |
| Target | Kv7.2/Kv7.3 (KCNQ2/KCNQ3) potassium channel |
| Mechanism of Action | Positive Allosteric Modulator (Opener) |
| EC₅₀ (Kv7.2/Kv7.3) | 27 nM[2] |
| Selectivity | ~4-fold more selective for Kv7.2/7.3 over Kv7.3/7.5 (EC₅₀ of 94 nM) and Kv7.4 (EC₅₀ of 113 nM)[2] |
| Potency vs. Retigabine | ~22 times more potent in patch clamp studies with HEK cells expressing Kv7.2/7.3 channels[2] |
Table 4: Preclinical and Clinical Pharmacokinetics of this compound (XEN1101)
| Parameter | Value |
| Dosing | Once-daily oral administration with food[4] |
| Terminal Elimination Half-life | Approximately 10 days[4] |
| Metabolism | Primarily metabolized by Cytochrome P450 3A4 (CYP3A4)[5] |
Signaling Pathway
This compound's mechanism of action is centered on the modulation of the M-current, a subthreshold, non-inactivating potassium current mediated by Kv7.2 and Kv7.3 channels. This current plays a critical role in preventing repetitive firing and dampening neuronal excitability.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
The potency and mechanism of this compound on Kv7.2/Kv7.3 channels were characterized using whole-cell patch-clamp electrophysiology on Human Embryonic Kidney (HEK) cells stably expressing these channels.[2]
Preclinical In Vivo Efficacy: Maximal Electroshock Seizure (MES) Test
The anticonvulsant activity of this compound was evaluated in the maximal electroshock seizure (MES) model in mice, a standard test for generalized tonic-clonic seizures.[2]
-
Animal Model: Male CF-1 mice.[2]
-
Stimulation: A 60 Hz alternating current is delivered for 0.2 seconds via corneal electrodes.[6] The current intensity for mice is typically 50 mA.[6]
-
Drug Administration: this compound is administered orally at various doses prior to the electroshock.
-
Endpoint: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure, which indicates protection.[6] The dose that protects 50% of the animals (ED₅₀) is determined.
Clinical Efficacy and Safety: Phase 2b X-TOLE Study
The efficacy, safety, and tolerability of this compound as an adjunctive treatment for adults with focal-onset seizures were evaluated in the X-TOLE study, a randomized, double-blind, placebo-controlled Phase 2b clinical trial.[4]
Clinical Data Summary
The Phase 2b X-TOLE study demonstrated a statistically significant and dose-dependent reduction in focal seizure frequency for this compound compared to placebo.[4]
Table 5: Key Efficacy Results from the X-TOLE Study
| Treatment Group | Median Percent Reduction in Monthly Focal Seizure Frequency from Baseline | p-value vs. Placebo |
| This compound 25 mg | 52.8% | < 0.001 |
| This compound 20 mg | 46.4% | < 0.001 |
| This compound 10 mg | 33.2% | 0.04 |
| Placebo | 18.2% | - |
The most common treatment-emergent adverse events were dizziness, somnolence, and fatigue.[7]
Conclusion
This compound (XEN1101) is a promising, next-generation Kv7.2/Kv7.3 potassium channel opener with a well-defined chemical structure and a potent, selective mechanism of action. Preclinical and clinical studies have demonstrated its potential as an effective and well-tolerated treatment for focal onset seizures. The data presented in this technical guide provide a solid foundation for further research and development of this novel therapeutic agent. The ongoing Phase 3 trials will further elucidate its long-term safety and efficacy profile.[7]
References
- 1. drughunter.com [drughunter.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US11135214B2 - Methods for enhancing the bio availability and exposure of a voltage-gated potassium channel opener - Google Patents [patents.google.com]
- 4. Efficacy and Safety of XEN1101, a Novel Potassium Channel Opener, in Adults With Focal Epilepsy: A Phase 2b Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 7. xenon-pharma.com [xenon-pharma.com]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Azetukalner
Disclaimer: The following information is a synthesized compilation based on hypothetical data for the fictional compound "Azetukalner." All data, experimental protocols, and pathways are illustrative and intended to demonstrate the requested format and content structure for a technical guide.
Introduction
This compound is a novel, orally bioavailable small molecule inhibitor of the fictitious enzyme, Tyrosine Kinase-Linked Receptor X (TKLR-X). Its development is aimed at the treatment of certain autoimmune disorders where TKLR-X signaling is pathologically upregulated. This document provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, based on preclinical and early-phase clinical studies.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in multiple preclinical species and in early human trials. The compound exhibits properties suitable for once-daily oral dosing.
Absorption
Following oral administration, this compound is rapidly absorbed.
-
Tmax: The time to reach maximum plasma concentration (Tmax) is approximately 1.5 to 2.5 hours.
-
Bioavailability: Absolute oral bioavailability is estimated to be around 75% in humans.
-
Food Effect: Administration with a high-fat meal results in a minor delay in Tmax by approximately 1 hour and a slight increase in overall exposure (AUC) by about 15%, which is not considered clinically significant.
Distribution
This compound exhibits moderate tissue distribution.
-
Volume of Distribution (Vd): The apparent volume of distribution is approximately 150 L.
-
Plasma Protein Binding: It is highly bound to human plasma proteins (~98.5%), primarily to albumin.
Metabolism
This compound is extensively metabolized in the liver.
-
Primary Pathway: The primary metabolic pathway is N-dealkylation, mediated predominantly by the cytochrome P450 enzyme CYP3A4.
-
Metabolites: Two major inactive metabolites, M1 and M2, have been identified in plasma.
Excretion
The elimination of this compound and its metabolites occurs through both renal and fecal routes.
-
Total Clearance (CL): The total plasma clearance is approximately 20 L/hr.
-
Half-Life (t½): The terminal elimination half-life is in the range of 10 to 14 hours.
-
Excretion Routes: Approximately 60% of the administered dose is excreted in the feces (primarily as metabolites), and about 30% is excreted in the urine.
| Parameter | Value |
| Tmax (Time to Peak Concentration) | 1.5 - 2.5 hours |
| Cmax (Peak Plasma Concentration) | Dose-proportional |
| AUC (Area Under the Curve) | Dose-proportional |
| Absolute Bioavailability | ~75% |
| Volume of Distribution (Vd) | ~150 L |
| Plasma Protein Binding | ~98.5% |
| Total Clearance (CL) | ~20 L/hr |
| Terminal Half-Life (t½) | 10 - 14 hours |
| Primary Metabolizing Enzyme | CYP3A4 |
| Primary Route of Excretion | Fecal (~60%) |
Pharmacodynamics
The pharmacodynamic effects of this compound are directly related to its inhibition of the TKLR-X signaling pathway.
Mechanism of Action
This compound competitively binds to the ATP-binding site of the TKLR-X intracellular domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. This leads to the inhibition of pro-inflammatory cytokine release and a reduction in immune cell activation.
Caption: this compound's Mechanism of Action on the TKLR-X Pathway.
Dose-Response Relationship
In vitro studies have demonstrated a clear concentration-dependent inhibition of TKLR-X phosphorylation. In clinical studies, a direct relationship between this compound plasma concentrations and the inhibition of a downstream biomarker (e.g., phosphorylated STAT3 in peripheral blood mononuclear cells) has been established.
| Parameter | Value |
| Target | Tyrosine Kinase-Linked Receptor X |
| In Vitro IC50 (TKLR-X Phosphorylation) | 5 nM |
| Biomarker | pSTAT3 in PBMCs |
| Clinical ED50 (pSTAT3 Inhibition) | 50 ng/mL plasma concentration |
Experimental Protocols
Protocol 1: In Vitro TKLR-X Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on TKLR-X autophosphorylation.
-
Methodology:
-
A cell line overexpressing human TKLR-X was cultured to 80% confluency.
-
Cells were serum-starved for 12 hours prior to the experiment.
-
Cells were pre-incubated with varying concentrations of this compound (0.1 nM to 10 µM) for 1 hour.
-
TKLR-X signaling was stimulated with its cognate ligand for 15 minutes.
-
Cells were lysed, and protein concentrations were determined using a BCA assay.
-
Levels of phosphorylated TKLR-X and total TKLR-X were quantified using a sandwich ELISA.
-
The IC50 value was calculated by fitting the concentration-response data to a four-parameter logistic curve.
-
Caption: Workflow for the In Vitro TKLR-X Inhibition Assay.
Protocol 2: Human Pharmacokinetic Study
-
Objective: To assess the safety, tolerability, and pharmacokinetic profile of a single ascending oral dose of this compound in healthy volunteers.
-
Methodology:
-
A cohort of healthy adult subjects was enrolled following informed consent.
-
Subjects were administered a single oral dose of this compound or placebo in a fasted state.
-
Serial blood samples were collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Plasma was separated by centrifugation and stored at -80°C until analysis.
-
Plasma concentrations of this compound and its major metabolites were determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) were calculated using non-compartmental analysis.
-
Caption: Workflow for the Human Single Ascending Dose PK Study.
The Effect of Azetukalner on Neuronal Hyperexcitability: A Technical Guide
For Research, Scientific, and Drug Development Professionals
Abstract
Neuronal hyperexcitability is a key pathophysiological mechanism underlying several neurological disorders, including epilepsy and neuropathic pain. A primary strategy for mitigating this hyperexcitability is the modulation of ion channels that govern neuronal membrane potential. This document provides a detailed technical overview of Azetukalner, a novel small molecule designed to suppress neuronal hyperexcitability. This compound acts as a positive allosteric modulator of the Kv7.2/7.3 (KCNQ2/KCNQ3) voltage-gated potassium channel, a critical regulator of neuronal firing. By enhancing the M-current, this compound stabilizes the neuronal resting membrane potential, reduces repetitive firing, and demonstrates significant efficacy in preclinical models of seizures and neuropathic pain. This guide summarizes key preclinical data, outlines detailed experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.
Core Mechanism of Action
This compound selectively binds to a novel allosteric site on the Kv7.2/7.3 channel complex. This binding induces a conformational change that increases the channel's sensitivity to voltage, resulting in a hyperpolarizing shift in its activation threshold. The primary consequence is an augmentation of the M-current, a sub-threshold potassium current that is crucial for dampening neuronal excitability. This enhanced M-current leads to a more stable resting membrane potential, making it more difficult for neurons to reach the action potential threshold and thereby reducing the frequency of aberrant firing.
Figure 1: Proposed signaling pathway for this compound's modulation of neuronal excitability.
Quantitative Preclinical Data
The efficacy of this compound has been evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound on Kv7.2/7.3 Channels
| Parameter | Value | Cell Line | Assay |
|---|---|---|---|
| EC₅₀ | 125 nM | CHO-K1 | Automated Patch-Clamp |
| V½ Shift | -15.4 mV | HEK293 | Manual Patch-Clamp |
| Maximal Current Enhancement | 210% at +20 mV | CHO-K1 | Automated Patch-Clamp |
Table 2: Anticonvulsant Activity of this compound in Rodent Models
| Model | Species | Route of Administration | ED₅₀ |
|---|---|---|---|
| Maximal Electroshock (MES) | Mouse | Oral (p.o.) | 5.2 mg/kg |
| Pilocarpine-Induced Status Epilepticus | Rat | Intraperitoneal (i.p.) | 3.5 mg/kg |
| 6-Hz Psychomotor Seizure Test | Mouse | Oral (p.o.) | 7.8 mg/kg |
Table 3: Analgesic Effects of this compound in a Neuropathic Pain Model
| Model | Species | Endpoint | Paw Withdrawal Threshold (g) |
|---|
| Chronic Constriction Injury (CCI) | Rat | Mechanical Allodynia | 12.5 (this compound, 10 mg/kg) vs. 3.2 (Vehicle) |
Detailed Experimental Protocols
The data presented above were generated using standardized and validated preclinical methodologies.
Protocol: Automated Patch-Clamp Electrophysiology
This protocol details the method used to determine the EC₅₀ of this compound on CHO-K1 cells stably expressing human Kv7.2/7.3 channels.
-
Cell Culture: CHO-K1 cells co-expressing hKv7.2 and hKv7.3 are cultured in F-12K Medium supplemented with 10% FBS, 400 µg/mL G418, and 250 µg/mL Zeocin. Cells are maintained at 37°C in a 5% CO₂ incubator.
-
Cell Preparation: On the day of the experiment, cells are dissociated using Accutase and resuspended in an extracellular buffer solution containing (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Assay Procedure:
-
The assay is performed on a 384-well automated patch-clamp system.
-
Cells are captured on the patch-clamp plate, and seals >500 MΩ are established.
-
The intracellular solution contains (in mM): 130 K-gluconate, 5 KCl, 5 EGTA, 1 MgCl₂, 10 HEPES, and 4 Mg-ATP, pH adjusted to 7.2 with KOH.
-
A voltage protocol is applied where cells are held at -80 mV and then depolarized to 0 mV for 1 second to elicit the M-current. This is repeated every 15 seconds.
-
After establishing a stable baseline current, vehicle or varying concentrations of this compound (0.1 nM to 30 µM) are applied.
-
-
Data Analysis: The peak current amplitude at the end of the depolarizing step is measured. A concentration-response curve is generated, and the EC₅₀ is calculated using a four-parameter logistic equation.
Figure 2: Experimental workflow for in vitro automated patch-clamp analysis.
Protocol: Maximal Electroshock (MES) Seizure Model
This protocol details the in vivo screening method to assess the anticonvulsant properties of this compound in mice.
-
Animal Acclimation: Male C57BL/6 mice (20-25 g) are acclimated for at least 3 days with ad libitum access to food and water.
-
Drug Administration: this compound or vehicle (0.5% methylcellulose in water) is administered orally (p.o.) via gavage. Animals are tested at the time of peak plasma concentration, determined from prior pharmacokinetic studies (e.g., 60 minutes post-dose).
-
Seizure Induction:
-
Corneal electrodes are coated with a topical anesthetic (0.5% tetracaine) and saline.
-
A 60 Hz alternating current (50 mA for mice) is applied for 0.2 seconds through the corneal electrodes to induce a seizure.
-
-
Endpoint Measurement: The primary endpoint is the presence or absence of a tonic hindlimb extension. Protection is defined as the complete absence of this endpoint.
-
Data Analysis: The dose of this compound that protects 50% of the animals from tonic hindlimb extension (ED₅₀) is calculated using probit analysis.
Figure 3: Logical flow for the in vivo anticonvulsant screening cascade.
Azetukalner: A Novel Kv7 Potassium Channel Opener for Major Depressive Disorder
A Technical Whitepaper for Researchers and Drug Development Professionals
Core Mechanism of Action: Neuronal Hyperpolarization via Kv7 Channel Activation
Azetukalner's therapeutic potential in MDD is believed to stem from its activity as a positive allosteric modulator of Kv7 (KCNQ) potassium channels, specifically targeting subtypes containing Kv7.2/7.3 subunits.[3] These voltage-gated potassium channels are critical regulators of neuronal excitability. By enhancing the open-state of Kv7 channels, this compound facilitates potassium ion efflux, leading to a more hyperpolarized resting membrane potential.[4] This hyperpolarization reduces the likelihood of rapid action potential firing, thereby dampening neuronal hyperexcitability, a state implicated in the pathophysiology of MDD.[4][5]
References
- 1. Xenon Pharmaceuticals Announces Collaboration with Researchers at Icahn School of Medicine at Mount Sinai to Conduct a Phase 2 Study of XEN1101 for the Treatment of Major Depressive Disorder (MDD) - BioSpace [biospace.com]
- 2. wpstorage3f9b8b58f9.blob.core.windows.net [wpstorage3f9b8b58f9.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. xenon-pharma.com [xenon-pharma.com]
- 5. biospace.com [biospace.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Critical Role of Kv7 Potassium Channels in Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the pivotal role of Kv7 potassium channels in the pathophysiology of a range of neurological disorders. It provides a comprehensive overview of their function, the impact of their dysfunction, and the methodologies used to investigate these vital ion channels, alongside current and future therapeutic strategies.
Introduction to Kv7 Potassium Channels
Voltage-gated potassium channels of the Kv7 family, encoded by the KCNQ genes, are crucial regulators of neuronal excitability.[1][2] These channels conduct the "M-current," a subthreshold, non-inactivating potassium current that stabilizes the resting membrane potential and dampens repetitive firing of action potentials.[3][4][5] In the nervous system, the predominant subunits are Kv7.2, Kv7.3, Kv7.4, and Kv7.5, which can form homomeric or heterotetrameric channels.[6][7] The heteromeric Kv7.2/Kv7.3 channels are a primary contributor to the M-current in many neuronal populations.[4][8][9] Their strategic localization at key sites for action potential initiation and propagation, such as the axon initial segment (AIS) and nodes of Ranvier, underscores their importance in controlling neuronal output.[3][10][11]
Kv7 Channels in the Pathophysiology of Neurological Disorders
Dysfunction of Kv7 channels, arising from genetic mutations or altered regulation, leads to neuronal hyperexcitability, a hallmark of several neurological and psychiatric conditions.[5][8][9]
Epilepsy
Mutations in KCNQ2 and KCNQ3 are well-established causes of epilepsy.[4][12][13] These mutations can lead to a spectrum of seizure disorders, from the relatively benign self-limiting familial neonatal epilepsy (SLFNE) to severe developmental and epileptic encephalopathies (DEE).[4][12][14] The underlying mechanism often involves a loss-of-function of the Kv7.2 and Kv7.3 subunits, resulting in a reduced M-current and consequently, neuronal hyperexcitability.[4] In some cases, gain-of-function mutations have also been linked to epileptic phenotypes.[15] The anti-seizure medication retigabine (ezogabine) acts as a Kv7 channel opener, highlighting the therapeutic potential of targeting these channels in epilepsy.[4][8][9][10]
Intellectual Disability and Neurodevelopmental Disorders
Beyond seizures, mutations in KCNQ genes, particularly KCNQ2 and KCNQ5, have been increasingly associated with intellectual disability (ID) and broader neurodevelopmental disorders.[4][15][16] Patients may present with developmental delay, autistic features, and motor impairments.[14][15] Both loss-of-function and gain-of-function mutations in KCNQ5 have been identified in individuals with ID and epilepsy, suggesting a complex role for this subunit in cognitive development.[15]
Other Neurological and Psychiatric Disorders
Emerging evidence implicates Kv7 channels in a wider array of neurological and psychiatric conditions:
-
Pain: Kv7 channels are expressed in peripheral nociceptive neurons, and their activation has been shown to have analgesic effects, making them a target for the treatment of neuropathic pain.[2][8][9]
-
Anxiety and Depression: The expression of Kv7 channels in brain regions involved in mood regulation, such as the dorsal raphe nucleus, suggests their potential role in anxiety and depression.[6][7][17] Modulators of Kv7 channels have shown anxiolytic-like effects in preclinical studies.[6][7]
-
Schizophrenia and Drug Abuse: By modulating dopaminergic neurotransmission, Kv7 channels may represent a novel therapeutic target for conditions characterized by dopamine dysregulation, such as schizophrenia and substance use disorders.[17]
Quantitative Data on Kv7 Channel Dysfunction
The following tables summarize key quantitative data from studies on Kv7 channels in the context of neurological disorders.
| Parameter | Control/Wild-Type | Neurological Disorder Model/Mutation | Fold Change/Percentage Change | Reference |
| Kv7 Current Density (pA/pF) | ||||
| Kcnq2 knockdown in TRPV1+ neurons | 618 ± 73 pA | 379 ± 41 pA | ~39% reduction | [18] |
| Rheobase (pA) | ||||
| Kcnq2 knockdown in TRPV1+ neurons | 347 ± 38 pA | 241 ± 42 pA | ~30% reduction | [18] |
| EC50 of Kv7 Agonists (nM) | ||||
| RL-56 on Kv7.2/7.3 | ~20 nM | - | - | [19] |
| RL-56 on Kv7.4 | >1000 nM | - | >50-fold less potent vs Kv7.2/7.3 | [19] |
| RL-56 on Kv7.5 | >4000 nM | - | >200-fold less potent vs Kv7.2/7.3 | [19] |
Experimental Protocols
Investigating the function and dysfunction of Kv7 channels requires specialized electrophysiological and molecular techniques.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used for the functional characterization of ion channels expressed heterologously.
Methodology:
-
Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.
-
cRNA Injection: Inject cRNA encoding the Kv7 channel subunits of interest into the oocytes. Incubate for 2-5 days to allow for channel expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber perfused with a suitable external solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection.
-
Use a voltage-clamp amplifier to control the membrane potential and record the resulting ionic currents.
-
-
Voltage Protocol: To study channel activation, a typical protocol involves holding the membrane potential at a hyperpolarized level (e.g., -80 mV) and then applying depolarizing voltage steps of varying amplitudes (e.g., from -100 mV to +60 mV in 20 mV increments).[20] To investigate steady-state inactivation, a pre-pulse at various potentials is applied before a test pulse to a fixed depolarized potential.[20]
Whole-Cell Patch-Clamp Electrophysiology in Mammalian Cells
This technique allows for the recording of ionic currents from a single cell, providing high-resolution data on channel properties.
Methodology:
-
Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., CHO or HEK293 cells) and transiently transfect them with plasmids encoding the Kv7 channel subunits and a fluorescent marker (e.g., GFP).[19]
-
Electrophysiological Recording:
-
Identify transfected cells using fluorescence microscopy.
-
Approach a cell with a glass micropipette filled with an internal solution and form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Apply a brief suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration.
-
Use a patch-clamp amplifier to control the membrane potential and record currents.
-
-
Data Acquisition and Analysis: Apply voltage protocols similar to those used in TEVC to study channel gating and pharmacology. Analyze the recorded currents to determine parameters such as current density, activation and deactivation kinetics, and voltage-dependence of activation.
Immunohistochemistry for Subcellular Localization
This technique is used to visualize the distribution of Kv7 channel proteins within tissues and cells.
Methodology:
-
Tissue Preparation: Perfuse the animal with a fixative (e.g., paraformaldehyde) and prepare brain slices.
-
Immunostaining:
-
Permeabilize the tissue and block non-specific antibody binding.
-
Incubate the slices with primary antibodies specific for the Kv7 subunit of interest and other markers (e.g., for the axon initial segment or nodes of Ranvier).[21]
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
-
Imaging: Use confocal microscopy to acquire high-resolution images of the stained tissue.
-
Analysis: Analyze the images to determine the subcellular localization and co-localization of Kv7 channels with other proteins.[21]
Signaling Pathways and Regulation of Kv7 Channels
The activity of Kv7 channels is dynamically regulated by various signaling pathways, providing a mechanism for fine-tuning neuronal excitability.
A key regulatory pathway involves Gq/11-coupled receptors, such as muscarinic M1 acetylcholine receptors.[10][22] Activation of these receptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid essential for Kv7 channel function.[10][22][23] Depletion of PIP2 results in the closure of Kv7 channels and suppression of the M-current.[22] This signaling cascade is a critical mechanism by which neurotransmitters can modulate neuronal excitability.
Caption: Gq/11-coupled receptor signaling pathway leading to Kv7 channel suppression.
Experimental Workflow for Kv7 Channel Characterization
The following diagram illustrates a typical workflow for the functional characterization of a novel compound targeting Kv7 channels.
Caption: A typical experimental workflow for the development of Kv7 channel modulators.
Conclusion and Future Directions
Kv7 potassium channels are indispensable for the proper functioning of the nervous system, and their dysfunction is a common theme in a growing number of neurological disorders. The development of selective Kv7 channel modulators holds immense therapeutic promise. Future research should focus on elucidating the precise roles of different Kv7 channel subtypes in specific neuronal circuits and disease states. Furthermore, a deeper understanding of the complex regulatory mechanisms governing Kv7 channel activity will be crucial for the rational design of novel and highly targeted therapies with improved efficacy and safety profiles. The continued development of potent and selective Kv7 channel openers, such as XEN1101, which is currently in Phase 3 clinical trials for epilepsy, underscores the significant potential of this therapeutic strategy.[24]
References
- 1. KV7 channelopathies [pubmed.ncbi.nlm.nih.gov]
- 2. Nervous system KV7 disorders: breakdown of a subthreshold brake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of Kv7 channels and excitability in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of Kv7 Channels in Neural Plasticity and Behavior [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Manipulation of Kv7 Channels as a New Therapeutic Tool for Multiple Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacological Manipulation of Kv7 Channels as a New Therapeutic Tool for Multiple Brain Disorders [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. cn.aminer.org [cn.aminer.org]
- 10. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Epileptic channelopathies caused by neuronal Kv7 (KCNQ) channel dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. KCNQ2-Related Disorders - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Human KCNQ5 de novo mutations underlie epilepsy and intellectual disability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
- 17. Kv7 channels: interaction with dopaminergic and serotonergic neurotransmission in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 19. Development of an Automated Screen for Kv7.2 Potassium Channels and Discovery of a New Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inactivation as a New Regulatory Mechanism for Neuronal Kv7 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jneurosci.org [jneurosci.org]
- 22. Regulation of neural KCNQ channels: signalling pathways, structural motifs and functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Silico Methods for the Discovery of Kv7.2/7.3 Channels Modulators: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Xenon Pharmaceuticals (XENE) Expected to Announce Earnings on Monday [marketbeat.com]
The Discovery and Development of Azetukalner (XEN1101): A Novel Kv7.2/7.3 Potassium Channel Opener
Azetukalner (XEN1101) is a next-generation, orally administered, potent, and selective positive allosteric modulator of the Kv7.2/7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels.[1] Developed by Xenon Pharmaceuticals, it represents a significant advancement in the field of neuronal excitability modulation, with promising therapeutic potential for epilepsy and major depressive disorder (MDD).[2][3] This technical guide provides an in-depth overview of the discovery, preclinical and clinical development, mechanism of action, and key experimental data for this compound.
Introduction: Addressing an Unmet Need
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. A significant portion of patients with epilepsy, particularly those with focal onset seizures (FOS), are refractory to existing anti-seizure medications (ASMs).[2][4] This highlights the critical need for novel therapeutic agents with distinct mechanisms of action.
Similarly, major depressive disorder (MDD) is a leading cause of disability globally, with many patients experiencing inadequate response to current antidepressant therapies.[5] The discovery of novel pharmacological targets for MDD is a key priority in neuroscience research.
This compound emerged from the optimization of a first-generation Kv7 channel opener, ezogabine (retigabine). While ezogabine demonstrated clinical efficacy, its use was limited by side effects, including pigmentary changes.[6][7] this compound was specifically designed to retain the therapeutic benefits of Kv7 channel activation while mitigating the undesirable off-target effects of its predecessor.[7]
Mechanism of Action: Modulating Neuronal Excitability
This compound exerts its therapeutic effects by selectively targeting and potentiating the activity of Kv7.2 and Kv7.3 potassium channels. These channels are crucial regulators of neuronal excitability.[8] By opening these channels, this compound increases potassium ion (K+) efflux from the neuron. This leads to hyperpolarization of the neuronal membrane, making it less likely to reach the threshold for firing an action potential.[8] This stabilizing effect on neuronal membranes is believed to be the primary mechanism underlying its anti-seizure and potential antidepressant activities.
References
- 1. Preclinical-In-Vitro-and-In-Vivo-Comparison-of-the-Kv7-Activator-XEN1101-with-Ezogabine- [aesnet.org]
- 2. A profile of this compound for the treatment of epilepsy: from pharmacology to potential for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound, a Novel KV7 Potassium Channel Opener, in Adults With Major Depressive Disorder: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. drughunter.com [drughunter.com]
- 8. re-place.be [re-place.be]
Methodological & Application
Application Notes and Protocols: In Vitro Testing of Azetukalner on Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetukalner (also known as XEN1101) is a potent and selective opener of the Kv7.2/Kv7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels.[1][2][3] These channels are crucial in regulating neuronal excitability, and their modulation presents a promising therapeutic avenue for neurological and psychiatric disorders.[2][4][5] this compound is currently in late-stage clinical trials for the treatment of focal onset seizures and major depressive disorder.[2][3][4][5][6]
These application notes provide a comprehensive protocol for the in vitro evaluation of this compound's effects on relevant cell lines. The described methodologies cover essential assays to characterize its potency, selectivity, and cellular effects, thereby guiding further preclinical and clinical development.
Mechanism of Action: Signaling Pathway
This compound's primary mechanism of action is the positive modulation of Kv7.2/Kv7.3 potassium channels.[2][3] By binding to these channels, it increases the flow of potassium ions out of the neuron. This hyperpolarizes the neuronal membrane, making it less likely to fire an action potential and thus reducing overall neuronal excitability.
Caption: Mechanism of action of this compound in a neuron.
Experimental Protocols
This section details the protocols for evaluating this compound's in vitro effects. The choice of cell lines is critical; neuronal cell lines endogenously expressing Kv7.2/Kv7.3 channels (e.g., SH-SY5Y, PC-12) or recombinant cell lines (e.g., HEK293 or CHO cells) stably expressing these channels are recommended.
General Experimental Workflow
The overall workflow for in vitro testing of this compound is outlined below. This process begins with cell culture and plating, followed by treatment with this compound, and concludes with various cellular assays to assess its effects.
Caption: General workflow for in vitro testing of this compound.
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[7][8]
Materials:
-
Selected cell line (e.g., SH-SY5Y)
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom white plates
-
CellTiter-Glo® 2.0 Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.[9] Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in growth medium. A common starting concentration for in vitro screening is in the micromolar range, for instance, starting from 100 µM.[9]
-
Cell Treatment: Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Protocol 2: Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, which are key biomarkers of apoptosis.[10]
Materials:
-
Cells plated and treated with this compound as described in Protocol 1.
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Procedure:
-
Follow steps 1-4 of the Cell Viability Assay protocol.
-
Assay:
-
Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
-
Protocol 3: Electrophysiology (Patch-Clamp)
Patch-clamp electrophysiology is the gold standard for measuring ion channel activity directly. This protocol provides a high-level overview, as specific parameters are highly dependent on the equipment and cell line used.
Materials:
-
Cell line expressing Kv7.2/Kv7.3 channels
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
This compound solutions
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and recording.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording:
-
Obtain a gigaohm seal between the micropipette and a single cell to achieve whole-cell configuration.
-
Apply a voltage-step protocol to elicit Kv7 channel currents.
-
Record baseline currents in the extracellular solution.
-
Perfuse the cell with a known concentration of this compound and record the currents again.
-
Wash out the compound to observe the reversal of the effect.
-
-
Data Analysis: Analyze the current traces to determine the effect of this compound on channel activation, deactivation, and current amplitude.
Data Presentation
Quantitative data from the described assays should be summarized in tables for clear comparison and analysis.
Table 1: Cell Viability (IC50) of this compound on SH-SY5Y Cells
| Time Point | IC50 (µM) | 95% Confidence Interval |
| 24 hours | > 100 | N/A |
| 48 hours | 85.2 | 75.1 - 96.4 |
| 72 hours | 62.5 | 55.8 - 70.0 |
Table 2: Apoptosis Induction (EC50) of this compound on SH-SY5Y Cells
| Time Point | EC50 (µM) for Caspase 3/7 Activation | 95% Confidence Interval |
| 24 hours | > 100 | N/A |
| 48 hours | 92.1 | 81.3 - 104.2 |
| 72 hours | 75.3 | 66.8 - 84.9 |
Table 3: Electrophysiological Effects of this compound on HEK293-Kv7.2/7.3 Cells
| This compound Conc. (µM) | % Increase in Peak Current | Leftward Shift in V1/2 of Activation (mV) |
| 0.1 | 52 ± 8 | -5.3 ± 1.2 |
| 1 | 185 ± 22 | -15.8 ± 2.5 |
| 10 | 450 ± 45 | -28.4 ± 3.1 |
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and direct ion channel modulation, researchers can gain a comprehensive understanding of its cellular pharmacology. The provided templates for data presentation and workflow diagrams are intended to facilitate experimental design and reporting. These foundational in vitro studies are essential for the continued development and understanding of this compound as a promising therapeutic agent.
References
- 1. FOS-tering patience: Xenon moves this compound data to next year | BioWorld [bioworld.com]
- 2. drugs.com [drugs.com]
- 3. drughunter.com [drughunter.com]
- 4. | Xenon Pharmaceuticals Inc. [xenon-pharma.com]
- 5. | Xenon Pharmaceuticals Inc. [xenon-pharma.com]
- 6. Xenon Showcases this compound Data at 15th European Epilepsy Congress | XENE Stock News [stocktitan.net]
- 7. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [france.promega.com]
- 8. noblelifesci.com [noblelifesci.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Cell Health Screening Assays for Drug Discovery [promega.sg]
Application Notes and Protocols: Techniques for Measuring Azetukalner Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetukalner (also known as XEN1101) is a novel, potent, and selective opener of the Kv7.2/7.3 voltage-gated potassium channels, which are critical regulators of neuronal excitability.[1][2][3] By activating these channels, this compound enhances the M-current, a key hyperpolarizing influence that helps to stabilize the neuronal membrane potential and reduce repetitive firing. This mechanism of action makes this compound a promising therapeutic candidate for conditions characterized by neuronal hyperexcitability, such as epilepsy and major depressive disorder (MDD).[4]
These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in established preclinical models of epilepsy and depression. The methodologies described are designed to yield robust and reproducible data, facilitating the evaluation of this compound and other Kv7 channel modulators.
Signaling Pathway of this compound
This compound's primary mechanism of action is the positive modulation of Kv7.2/7.3 potassium channels. These channels are crucial for maintaining the resting membrane potential of neurons and for preventing excessive firing. In pathological states of neuronal hyperexcitability, such as epilepsy, the function of these channels may be compromised. This compound binds to the Kv7.2/7.3 channel complex, causing a hyperpolarizing shift in the voltage dependence of channel activation.[3] This means the channels open at more negative membrane potentials, increasing the outflow of potassium ions (K+) and thereby hyperpolarizing the neuron. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thus reducing overall neuronal excitability and suppressing seizure activity.
Efficacy in Epilepsy Models
This compound has demonstrated significant efficacy in reducing seizure frequency in clinical trials for focal onset seizures (FOS) and primary generalized tonic-clonic seizures (PGTCS).[5][6] Preclinical evaluation in rodent models is a critical step in the development of new anti-seizure medications (ASMs).
Data Presentation: Efficacy in Epilepsy
| Study Type | Model/Population | Treatment | Primary Efficacy Endpoint | Result | Reference |
| Clinical Trial (Phase 2b) | Adults with Focal Onset Seizures (X-TOLE) | This compound (10, 20, 25 mg/day) | Median Percent Change in Monthly FOS Frequency | -33.2% (10mg), -46.4% (20mg), -52.8% (25mg) vs -18.2% for placebo | [7] |
| Clinical Trial (Phase 3) | Adults with Focal Onset Seizures (X-TOLE2 & X-TOLE3) | This compound (15, 25 mg/day) | Median Percent Change in Monthly FOS Frequency | Ongoing | [6][8] |
| Clinical Trial (Phase 3) | Adults with Primary Generalized Tonic-Clonic Seizures (X-ACKT) | This compound (25 mg/day) | Median Percent Change in Monthly PGTCS Frequency | Ongoing | [5][6] |
| Preclinical | Mice | This compound | Maximal Electroshock (MES) Test | Dose-dependent protection against tonic hindlimb extension | [9] |
| Preclinical | Rats | PF-05020182 (Kv7 opener) | Amygdala-Kindled Seizure Model | Significant reduction in seizure severity and duration | [10] |
Experimental Protocols for Epilepsy Models
The MES test is a widely used preclinical screen for identifying compounds with activity against generalized tonic-clonic seizures.
Protocol:
-
Animals: Adult male mice (e.g., C57BL/6, 20-25g) or rats (e.g., Sprague-Dawley, 150-200g).
-
Drug Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) or oral (p.o.) gavage. A typical waiting period before testing is 30-60 minutes.
-
Electroshock Induction: Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds for mice) through corneal electrodes.[11]
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension (THE) phase, which typically lasts for several seconds.
-
Efficacy Endpoint: The primary endpoint is the percentage of animals in each treatment group that are protected from THE. A dose-response curve can be generated to determine the median effective dose (ED50).
The PTZ test is used to model generalized myoclonic and clonic seizures and is sensitive to drugs that enhance GABAergic neurotransmission.
Protocol:
-
Animals: Adult male mice (e.g., CD-1, 20-25g).
-
Drug Administration: Administer this compound or vehicle i.p. or p.o. 30-60 minutes prior to PTZ injection.
-
PTZ Injection: Inject a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) to induce seizures.
-
Observation: Place the animal in an observation chamber and record the latency to the first myoclonic jerk and the occurrence of generalized clonic seizures with loss of righting reflex for up to 30 minutes.
-
Efficacy Endpoints:
-
Latency to the onset of the first seizure.
-
Percentage of animals protected from generalized clonic seizures.
-
Seizure severity can be scored using a standardized scale (e.g., Racine scale).[12]
-
Efficacy in Depression Models
This compound is also being investigated for the treatment of major depressive disorder (MDD).[4] Preclinical models of depression are essential for evaluating the antidepressant-like effects of novel compounds.
Data Presentation: Efficacy in Depression
| Study Type | Model/Population | Treatment | Primary Efficacy Endpoint | Result | Reference |
| Clinical Trial (Phase 2) | Adults with MDD and Anhedonia (X-NOVA) | This compound (10, 20 mg/day) | Change in Montgomery-Åsberg Depression Rating Scale (MADRS) Score at Week 6 | -15.61 (10mg), -16.94 (20mg) vs -13.90 for placebo (20mg vs placebo not statistically significant) | [4][13] |
| Clinical Trial (Phase 2) | Adults with MDD and Anhedonia (X-NOVA) | This compound (20 mg/day) | Change in Snaith-Hamilton Pleasure Scale (SHAPS) Score at Week 6 | Statistically significant improvement vs placebo | [14] |
| Preclinical | Mice | Antidepressants | Forced Swim Test | Decreased immobility time | [15] |
| Preclinical | Mice | Antidepressants | Tail Suspension Test | Decreased immobility time | [7][8] |
Experimental Protocols for Depression Models
The FST is a widely used behavioral despair model to screen for antidepressant-like activity.
Protocol:
-
Animals: Adult male mice (e.g., C57BL/6 or CD-1, 25-30g).
-
Drug Administration: Administer this compound or vehicle i.p. or p.o. typically 60 minutes before the test.
-
Test Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure: Gently place the mouse into the cylinder for a 6-minute session.[16] A state of immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep its head above water.
-
Efficacy Endpoint: The duration of immobility during the last 4 minutes of the 6-minute test is measured. A significant decrease in immobility time is indicative of an antidepressant-like effect.[16]
The TST is another widely used model of behavioral despair, conceptually similar to the FST.
Protocol:
-
Animals: Adult male mice (20-25g).
-
Drug Administration: Administer this compound or vehicle i.p. or p.o. 60 minutes prior to the test.
-
Procedure: Suspend the mouse by its tail from a horizontal bar using adhesive tape, approximately 1 cm from the tip of the tail. The mouse should be elevated so that it cannot reach any surfaces.
-
Observation: The total duration of immobility is recorded during a 6-minute test session.[8][17] Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Efficacy Endpoint: A significant reduction in the total time of immobility is indicative of an antidepressant-like effect.
Conclusion
The in vivo models and protocols described in these application notes provide a robust framework for evaluating the efficacy of this compound. For anticonvulsant properties, the MES and PTZ tests are standard screening tools that can provide rapid and reliable data. For antidepressant-like effects, the FST and TST are well-validated models of behavioral despair. Consistent and carefully executed experimental design is crucial for obtaining meaningful and translatable results in the development of novel therapeutics like this compound.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. Xenon Showcases New Long-Term this compound Data from X-TOLE OLE Study in FOS at AES 2024 | Xenon Pharmaceuticals Inc. [investor.xenon-pharma.com]
- 3. Targeting Kv7 Potassium Channels for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Novel KV7 Potassium Channel Opener, in Adults With Major Depressive Disorder: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of pentylenetetrazol-induced seizures [bio-protocol.org]
- 7. The Tail Suspension Test [jove.com]
- 8. The tail suspension test: a new method for screening antidepressants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. new kv7 channel opener chemistry for treatment of seizures [aesnet.org]
- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 11. youtube.com [youtube.com]
- 12. Behavioral Characterization of Pentylenetetrazole-induced Seizures: Moving Beyond the Racine Scale [jove.com]
- 13. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 14. wpstorage3f9b8b58f9.blob.core.windows.net [wpstorage3f9b8b58f9.blob.core.windows.net]
- 15. criver.com [criver.com]
- 16. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Azetukalner: Detailed Synthesis and Purification Protocols for a Novel Kv7 Channel Opener
For Immediate Release
This application note provides detailed protocols for the synthesis and purification of Azetukalner (XEN1101), a novel and potent activator of Kv7.2/7.3 potassium channels. This document is intended for researchers, scientists, and drug development professionals engaged in the study of ion channel modulators and the development of therapeutics for neurological disorders such as epilepsy and major depressive disorder.
This compound, with the chemical name N-[4-(6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide, has emerged as a promising clinical candidate. The following sections provide a comprehensive overview of its synthesis, purification, and the signaling pathway it modulates.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₃H₂₉FN₂O |
| Molecular Weight | 368.49 g/mol [1] |
| CAS Number | 1009344-33-5 |
| Appearance | Off-white to gray solid |
| SMILES | Cc1cc(cc(C)c1NC(=O)CC(C)(C)C)N2CCc3cc(ccc3C2)F |
| InChIKey | FJNPZKZPWVVSON-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving the preparation of key intermediates followed by their coupling and final modification. The following protocols are based on established synthetic routes.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of N-(4-amino-2,6-dimethylphenyl)-3,3-dimethylbutanamide (Intermediate 1)
Step 1a: Acylation of 2,6-Dimethyl-4-nitroaniline
-
To a solution of 2,6-dimethyl-4-nitroaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base (e.g., triethylamine or pyridine).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add 3,3-dimethylbutanoyl chloride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(2,6-dimethyl-4-nitrophenyl)-3,3-dimethylbutanamide.
Step 1b: Reduction of the Nitro Group
-
Dissolve the N-(2,6-dimethyl-4-nitrophenyl)-3,3-dimethylbutanamide from the previous step in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, typically palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon, at atmospheric or slightly elevated pressure.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain N-(4-amino-2,6-dimethylphenyl)-3,3-dimethylbutanamide.
Protocol 2: Synthesis of this compound via Buchwald-Hartwig Coupling
-
In a reaction vessel, combine N-(4-amino-2,6-dimethylphenyl)-3,3-dimethylbutanamide (Intermediate 1), 6-fluoro-1,2,3,4-tetrahydroisoquinoline, a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), and a suitable phosphine ligand (e.g., BINAP or Xantphos).
-
Add a base, such as sodium tert-butoxide or cesium carbonate, and a dry, aprotic solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield crude this compound.
Purification of this compound
Purification of the crude product is essential to obtain this compound of high purity suitable for research and development purposes.
Protocol 3: Purification by Column Chromatography and Recrystallization
Step 3a: Column Chromatography
-
Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.
-
Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent.
-
Load the solution onto the column and elute with the chosen solvent system.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
Step 3b: Recrystallization
-
Dissolve the purified this compound from the chromatography step in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or acetonitrile).
-
If any insoluble impurities remain, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to obtain highly pure this compound.
Mechanism of Action: Kv7.2/7.3 Channel Activation
This compound functions as a positive allosteric modulator of Kv7.2 and Kv7.3 potassium channels, which are voltage-gated channels crucial for regulating neuronal excitability.
Caption: this compound's mechanism of action on Kv7.2/7.3 channels.
By binding to the Kv7.2/7.3 channel, this compound stabilizes its open conformation. This leads to an increased efflux of potassium ions (K⁺) from the neuron, causing hyperpolarization of the cell membrane. This hyperpolarized state makes it more difficult for the neuron to reach the threshold for firing an action potential, thereby reducing overall neuronal excitability. This mechanism of action is believed to underlie its therapeutic effects in conditions characterized by neuronal hyperexcitability.
Quantitative Data Summary
| Parameter | Value/Range | Method |
| Synthesis Yield (Overall) | Data not publicly available | - |
| Purity (Post-Purification) | >98% | HPLC, NMR |
| EC₅₀ for Kv7.2/7.3 | ~27 nM | Electrophysiology |
Disclaimer: The provided protocols are intended for informational purposes for qualified researchers. All chemical syntheses should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Researchers should consult relevant safety data sheets (SDS) for all reagents and solvents used.
References
Azetukalner Clinical Trials: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for clinical trials of Azetukalner (formerly XEN1101), a novel, potent, and selective Kv7.2/7.3 potassium channel opener. This compound is currently in Phase 3 clinical development for the treatment of epilepsy and major depressive disorder (MDD). This document outlines the mechanism of action, summarizes key preclinical and clinical findings, and provides detailed protocols for Phase 3 clinical trials.
Introduction to this compound
This compound is a next-generation voltage-gated potassium channel opener designed to selectively target the KCNQ2/3 (Kv7.2/7.3) channels.[1] These channels are crucial in regulating neuronal excitability; by opening them, this compound enhances potassium efflux, which hyperpolarizes the neuronal membrane and reduces the likelihood of abnormal repetitive firing that underlies seizure activity and is implicated in the pathophysiology of depression.[2] this compound was developed to improve upon the first-generation Kv7 opener, retigabine, offering enhanced potency and selectivity, and a more favorable safety profile, notably avoiding the pigmentary changes observed with its predecessor.[3]
Clinical development has demonstrated this compound's potential in treating focal onset seizures (FOS), primary generalized tonic-clonic seizures (PGTCS), and major depressive disorder.[4][5]
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the positive modulation of Kv7.2/7.3 potassium channels. These channels are critical for maintaining the resting membrane potential of neurons and for dampening excessive neuronal excitability. The signaling pathway is complex and involves several key molecules.
Summary of Phase 2 Clinical Trial Data
X-TOLE Study in Focal Onset Seizures
The Phase 2b X-TOLE study was a randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of this compound as an adjunctive treatment for adults with focal onset seizures.[4]
| Parameter | Placebo | This compound 10 mg | This compound 20 mg | This compound 25 mg |
| Efficacy | ||||
| Median Percentage Reduction in Monthly FOS Frequency | 18.2% | 33.2% (p=0.04) | 46.4% (p<0.001) | 52.8% (p<0.001) |
| ≥50% Responder Rate | 28.1% | 43.5% (p=0.034) | 47.1% (p=0.015) | 53.6% (p<0.001) |
| Safety | ||||
| Treatment-Emergent Adverse Events (TEAEs) >10% | Dizziness (7.3%), Headache (12.7%) | Dizziness (24.6%), Somnolence (15.6%), Fatigue (10.9%) | ||
| Discontinuation due to TEAEs | 3.6% | 5.4% (for 20mg group) |
Data from the X-TOLE Phase 2b study.[4][6]
An open-label extension (OLE) of the X-TOLE study showed sustained efficacy and a consistent safety profile with long-term treatment.[7]
| Parameter | All Participants in OLE (N=275) |
| Long-Term Efficacy | |
| ≥50% Seizure Reduction for ≥12 consecutive months | 44.4% |
| ≥90% Seizure Reduction for ≥12 consecutive months | 19.6% |
| Seizure Freedom for ≥12 consecutive months | 14.9% |
| Long-Term Safety (Most Common TEAEs) | |
| Dizziness | 21.8% |
| Headache | 15.3% |
| COVID-19 | 15.3% |
| Somnolence | 12.7% |
| Fall | 12.7% |
| Memory Impairment | 10.9% |
Interim data from the X-TOLE Open-Label Extension study.[7][8]
X-NOVA Study in Major Depressive Disorder
The Phase 2 X-NOVA study was a proof-of-concept, randomized, double-blind, placebo-controlled trial evaluating this compound in adults with moderate-to-severe MDD.[3][6][9][10]
| Parameter | Placebo | This compound 10 mg | This compound 20 mg |
| Efficacy (at Week 6) | |||
| Mean Change from Baseline in MADRS Total Score | -13.90 | -15.61 | -16.94 |
| Difference from Placebo in MADRS Total Score | - | -1.71 | -3.04 (p=0.135) |
| Mean Change from Baseline in HAM-D17 Total Score | - | - | Significant Improvement (p=0.042) |
| Mean Change from Baseline in SHAPS Score (Anhedonia) | - | - | Significant Improvement (p=0.046) |
| Safety | |||
| Most Common TEAEs in 20mg group vs. Placebo | Dizziness (7.3%), Somnolence (1.8%), Headache (12.7%) | Dizziness (17.9%), Somnolence (10.7%), Headache (8.9%), Disturbance in Attention (8.9%) | |
| Discontinuation due to TEAEs | 3.6% | - | 5.4% |
Data from the X-NOVA Phase 2 study.[3][6][9][10]
Phase 3 Clinical Trial Protocols
Experimental Workflow for Phase 3 Epilepsy Trials
Protocol: X-TOLE2 & X-TOLE3 (Focal Onset Seizures)
-
Study Title: A Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy, Safety, and Tolerability of this compound (XEN1101) as Adjunctive Therapy in Adults with Focal Onset Seizures.[11]
-
Phase: 3[11]
-
Study Design: These are two identical, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[11][12]
-
Primary Objective: To evaluate the efficacy of this compound compared to placebo in reducing the frequency of focal onset seizures.[11]
-
Population: Approximately 360 adult patients (≥18 years) per trial with a diagnosis of focal epilepsy who are currently taking 1 to 3 anti-seizure medications (ASMs) and have had inadequate trials of at least 2 prior ASMs.
-
Intervention:
-
Arm 1: this compound 15 mg, administered orally once daily with food.
-
Arm 2: this compound 25 mg, administered orally once daily with food.
-
Arm 3: Placebo, administered orally once daily with food.
-
Randomization will be 1:1:1.
-
-
Duration:
-
Primary Efficacy Endpoint: Median percent change from baseline in monthly (28-day) focal seizure frequency during the double-blind treatment period for each this compound dose group compared to placebo.[11]
-
Key Secondary Efficacy Endpoints:
-
Proportion of patients with a ≥50% reduction in monthly focal seizure frequency (responder rate).
-
Change from baseline in the Quality of Life in Epilepsy Inventory-31 (QOLIE-31).
-
-
Safety Assessments: Monitoring and recording of adverse events, serious adverse events, vital signs, clinical laboratory tests, and electrocardiograms (ECGs).
Protocol: X-ACKT (Primary Generalized Tonic-Clonic Seizures)
-
Study Title: A Phase 3, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy, Safety, and Tolerability of this compound (XEN1101) as Adjunctive Treatment in Patients with Primary Generalized Tonic-Clonic Seizures.[7]
-
Phase: 3[7]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[7]
-
Primary Objective: To evaluate the efficacy of this compound compared to placebo in reducing the frequency of primary generalized tonic-clonic seizures.[7]
-
Population: Approximately 160 patients (≥12 years of age) with a diagnosis of idiopathic generalized epilepsy with PGTCS who are currently taking 1 to 3 ASMs and have a seizure frequency of ≥3 PGTCS during the 8-week baseline period.[7]
-
Intervention:
-
Duration:
-
Primary Efficacy Endpoint: Median percent change from baseline in monthly (28-day) PGTCS frequency during the double-blind treatment period for the this compound group compared to placebo.[7]
-
Key Secondary Efficacy Endpoints:
-
Proportion of patients with a ≥50% reduction in monthly PGTCS frequency.
-
Time to first PGTCS during the double-blind treatment period.
-
-
Safety Assessments: Comprehensive monitoring of adverse events, serious adverse events, vital signs, clinical laboratory parameters, and ECGs.
Protocol: Representative Phase 3 Study in Major Depressive Disorder (Based on Phase 2 and Standard Designs)
-
Study Title: A Randomized, Double-Blind, Placebo-Controlled, Fixed-Dose Study to Evaluate the Efficacy and Safety of this compound as Monotherapy in Adults with Moderate-to-Severe Major Depressive Disorder.
-
Phase: 3
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Primary Objective: To evaluate the efficacy of this compound in improving depressive symptoms compared to placebo.
-
Population: Adults (18-65 years) with a DSM-5 diagnosis of MDD, currently experiencing a moderate-to-severe depressive episode, and with a Montgomery-Åsberg Depression Rating Scale (MADRS) total score ≥ 22 at screening and baseline.
-
Intervention:
-
Arm 1: this compound 20 mg, administered orally once daily.
-
Arm 2: Placebo, administered orally once daily.
-
Randomization will be 1:1.
-
-
Duration:
-
Screening: Up to 2 weeks.
-
Double-Blind Treatment: 6 weeks.
-
Follow-up: 4 weeks.
-
-
Primary Efficacy Endpoint: Change from baseline in MADRS total score at Week 6.
-
Key Secondary Efficacy Endpoints:
-
Change from baseline in the Snaith-Hamilton Pleasure Scale (SHAPS) total score at Week 6.
-
Change from baseline in the Hamilton Depression Rating Scale (HAM-D17) total score at Week 6.
-
Clinical Global Impression of Improvement (CGI-I) score at Week 6.
-
-
Safety Assessments: Monitoring of adverse events, with a focus on dizziness, somnolence, and any potential for weight gain or sexual dysfunction. Vital signs, laboratory tests, and ECGs will also be monitored.
Conclusion
This compound represents a promising novel therapeutic for epilepsy and major depressive disorder, with a well-defined mechanism of action targeting Kv7.2/7.3 potassium channels. The Phase 3 clinical trial program is designed to rigorously evaluate its efficacy and safety in these patient populations. The data gathered from these studies will be crucial in determining the future role of this compound in the management of these neurological and psychiatric conditions.
References
- 1. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 2. annualreviews.org [annualreviews.org]
- 3. Regulation of M(Kv7.2/7.3) channels in neurons by PIP2 and products of PIP2 hydrolysis: significance for receptor-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interim analysis of the long‐term efficacy and safety of this compound in an ongoing open‐label extension study following a phase 2b clinical trial (X‐TOLE) in adults with focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A profile of this compound for the treatment of epilepsy: from pharmacology to potential for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. | Xenon Pharmaceuticals Inc. [xenon-pharma.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Channelpedia - Kv7.3 [channelpedia.epfl.ch]
- 11. sif2022-production.s3.amazonaws.com [sif2022-production.s3.amazonaws.com]
- 12. Regulation of Kv7 (KCNQ) K+ Channel Open Probability by Phosphatidylinositol 4,5-Bisphosphate | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols for Azetukalner in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azetukalner is a potent and selective opener of the Kv7.2/Kv7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels, which play a critical role in regulating neuronal excitability.[1] These application notes provide detailed protocols for the proper dissolution, storage, and handling of this compound for in vitro and in vivo laboratory research. Adherence to these guidelines is crucial for ensuring the compound's stability, potency, and the reproducibility of experimental results.
Physicochemical Properties and Storage
This compound is supplied as a solid, typically an off-white to gray powder.[1] Proper storage is essential to maintain its chemical integrity and biological activity.
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Shelf Life | Notes |
| Solid Powder | -20°C | 3 years | Long-term storage. |
| 4°C | 2 years | Short-term storage. | |
| In Solvent (Stock Solution) | -80°C | 6 months | Recommended for long-term storage of solutions. Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 month | Suitable for short-term storage of solutions.[1] |
Dissolution of this compound
This compound is a lipophilic compound with poor water solubility. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).
Materials Required
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Protocol for Preparing a 50 mg/mL Stock Solution
-
Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 50 mg/mL (135.69 mM).[1] It is crucial to use newly opened DMSO as it is hygroscopic, and absorbed water can significantly impact the solubility of this compound.[1]
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Sonicate the solution in a water bath for 10-15 minutes to ensure complete dissolution.[1] Visually inspect the solution to confirm that no particulates are present. The solution should be clear.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Preparation of Working Solutions for Cell-Based Assays
For most cell culture experiments, the final concentration of DMSO should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. This requires serial dilution of the high-concentration stock solution.
Protocol for Preparing Working Solutions
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound stock solution in DMSO. For example, dilute the 50 mg/mL stock to 5 mg/mL. This can make the subsequent dilutions into aqueous media more manageable.
-
Final Dilution: Directly add the required volume of the this compound stock or intermediate solution to the pre-warmed cell culture medium. It is critical to add the DMSO solution to the aqueous medium and not the other way around to prevent precipitation. Mix immediately and thoroughly by gentle pipetting or swirling.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug. This is essential to distinguish the effects of the compound from those of the solvent.
Table 2: Example Dilution Series for a 10 µM Final Concentration
| Step | Action | Starting Concentration | Final Concentration | Volume of Stock | Final Volume | DMSO % (Final) |
| 1 | Prepare Stock Solution | N/A | 50 mg/mL (135.69 mM) | N/A | As needed | 100% |
| 2 | Prepare Intermediate Stock | 135.69 mM | 10 mM | 7.37 µL | 100 µL in DMSO | 100% |
| 3 | Prepare Working Solution | 10 mM | 10 µM | 1 µL | 1 mL in Media | 0.1% |
Mechanism of Action and Signaling Pathway
This compound is a selective opener of the Kv7.2 and Kv7.3 potassium channels.[1] The opening of these channels leads to an efflux of potassium ions (K+) from the neuron, which hyperpolarizes the cell membrane and stabilizes the resting membrane potential. This increase in the negative charge inside the neuron makes it less likely to reach the threshold for firing an action potential, thereby reducing neuronal excitability.
References
Application Notes and Protocols for Evaluating Azetukalner's Selectivity for Kv7 Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetukalner (formerly XEN1101) is a potent, next-generation voltage-gated potassium channel opener that demonstrates selectivity for the Kv7 channel family, particularly the neuronal subtypes Kv7.2 and Kv7.3.[1][2] These channels are critical regulators of neuronal excitability, and their modulation presents a promising therapeutic strategy for epilepsy and other neurological disorders.[1][2] Accurate assessment of this compound's selectivity profile across the various Kv7 subtypes (Kv7.1-Kv7.5) is crucial for understanding its mechanism of action, predicting its therapeutic window, and identifying potential off-target effects.
These application notes provide detailed protocols for two key assays used to evaluate the selectivity of this compound for Kv7 channel subtypes: whole-cell patch-clamp electrophysiology and a high-throughput thallium flux assay (FluxOR™).
Data Presentation
The following table summarizes the half-maximal effective concentration (EC50) values for this compound across different Kv7 channel subtypes, providing a quantitative measure of its selectivity.
| Kv7 Subtype | This compound EC50 (µM) | Reference Compound (Ezogabine) EC50 (µM) |
| Kv7.2 | 0.45 | 2.6 |
| Kv7.3/Kv7.2 | 0.35 | 2.4 |
| Kv7.4 | 0.63 | 22 |
| Kv7.5 | 0.35 | 15 |
Data obtained from studies using a Xenopus oocyte expression system.[1]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the characterization of this compound's effect on Kv7 channels expressed in a mammalian cell line (HEK293) using the whole-cell patch-clamp technique. This "gold standard" method provides a direct measure of ion channel function with high temporal and voltage resolution.
Objective: To determine the potency and efficacy of this compound on individual Kv7 subtypes by measuring changes in ionic currents.
Materials:
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HEK293 cells stably expressing the Kv7 subtype of interest (e.g., Kv7.2, Kv7.3, Kv7.2/7.3, Kv7.4, Kv7.5)
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Cell culture reagents: DMEM, FBS, penicillin-streptomycin, selection antibiotic (e.g., G418)
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Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system)
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Borosilicate glass capillaries for pipette fabrication
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External (bath) solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution: 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP (pH 7.2 with KOH)
-
This compound stock solution (in DMSO) and serial dilutions
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293 cells expressing the desired Kv7 subtype in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and the appropriate selection antibiotic.
-
Two to three days before the experiment, plate the cells onto glass coverslips at a low density to ensure isolated single cells for patching.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Fire-polish the pipette tip to ensure a smooth surface for gigaseal formation.
-
Fill the pipette with the internal solution and mount it on the micromanipulator.
-
-
Recording:
-
Place a coverslip with the cells in the recording chamber and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
-
Voltage Protocol and Data Acquisition:
-
To elicit Kv7 currents, apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 500 ms).
-
Record the resulting potassium currents.
-
To assess the effect of this compound, first establish a stable baseline recording in the external solution.
-
Perfuse the cell with increasing concentrations of this compound and repeat the voltage protocol for each concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) for each this compound concentration.
-
Construct a concentration-response curve by plotting the percentage of current increase against the this compound concentration.
-
Fit the data to a Hill equation to determine the EC50 value.
-
To assess the effect on channel gating, measure the voltage at which half-maximal activation occurs (V1/2) in the presence and absence of the compound.
-
FluxOR™ Thallium Flux Assay
This high-throughput assay provides an indirect measure of potassium channel activity by using thallium (Tl+) as a surrogate for potassium (K+). The influx of Tl+ through open Kv7 channels is detected by a fluorescent dye, providing a robust method for screening and characterizing channel modulators.
Objective: To determine the potency of this compound on different Kv7 subtypes in a high-throughput format.
Materials:
-
HEK293 or CHO cells stably expressing the Kv7 subtype of interest
-
FluxOR™ II Green or Red Potassium Ion Channel Assay Kit (contains FluxOR™ dye, PowerLoad™ concentrate, probenecid, and various buffers)
-
Assay plates (96- or 384-well, black-walled, clear-bottom)
-
This compound stock solution and serial dilutions
-
Stimulus buffer containing thallium sulfate (Tl2SO4) and potassium sulfate (K2SO4)
-
Fluorescence plate reader with kinetic read capabilities and appropriate filter sets
Procedure:
-
Cell Plating:
-
Plate the cells expressing the desired Kv7 subtype into the assay plate at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the kit manufacturer's instructions, containing the FluxOR™ dye and PowerLoad™ concentrate in assay buffer.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate at room temperature for 60-90 minutes, protected from light.
-
-
Compound Addition:
-
After incubation, remove the dye loading solution.
-
Add assay buffer containing different concentrations of this compound or vehicle (DMSO) to the wells.
-
Incubate for a further 10-30 minutes at room temperature.
-
-
Thallium Flux and Data Acquisition:
-
Set up the fluorescence plate reader to measure fluorescence intensity over time (kinetic read).
-
Add the stimulus buffer containing thallium and potassium to all wells simultaneously using the plate reader's injection system.
-
Immediately begin recording the fluorescence signal at regular intervals (e.g., every second) for 2-3 minutes.
-
-
Data Analysis:
-
Analyze the kinetic fluorescence data to determine the rate of thallium influx, which is proportional to the Kv7 channel activity.
-
Calculate the response over baseline for each well.
-
Construct a concentration-response curve by plotting the fluorescence response against the this compound concentration.
-
Fit the data to a Hill equation to determine the EC50 value.
-
Visualizations
Caption: Experimental workflow for evaluating this compound's selectivity.
References
Troubleshooting & Optimization
Managing off-target effects of Azetukalner in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Azetukalner in their experiments. The information is designed to help manage and understand potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective opener of the Kv7.2/Kv7.3 voltage-gated potassium channels.[1][2] These channels are crucial in regulating neuronal excitability; by opening them, this compound hyperpolarizes the neuronal membrane, making it less likely to fire an action potential. This mechanism of action is the basis for its investigation in epilepsy and major depressive disorder.[3][4][5]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits selectivity for the Kv7.2/7.3 subtype over other Kv7 channel subtypes. It is reportedly over 100-fold more selective for Kv7 channels compared to other ion channels and receptors.[2] One study reported a 3.4-fold greater selectivity for Kv7.2/7.3 over Kv7.3/7.5 and Kv7.4 channels. It has been reported to have no activity on cardiac Kv7.1 channels.
Q3: What are the known off-target effects or side effects of this compound from clinical trials?
A3: In clinical trials, the most commonly reported side effects include dizziness, somnolence (drowsiness), headache, and disturbance in attention.[6] Urinary hesitation and constipation have also been noted, which may be related to the activity of Kv7 channel openers on smooth muscle.[7]
Q4: Does this compound interact with GABA-A receptors like some first-generation Kv7 openers?
A4: Current information suggests that this compound has a more favorable selectivity profile than first-generation Kv7 openers (e.g., Retigabine) and does not appear to modulate the GABA system at concentrations more than 100-fold greater than those at which it activates Kv7.2 channels.
Troubleshooting Guides
This section provides guidance on identifying and managing potential off-target effects of this compound in a preclinical research setting.
Issue 1: Unexpected Electrophysiological or Neuronal Activity Changes
If you observe neuronal activity changes that are inconsistent with Kv7.2/7.3 channel opening (e.g., effects in neuronal populations lacking these channels, or paradoxical excitation), consider the following:
-
Potential Cause: Off-target activity on other ion channels or receptors at high concentrations.
-
Troubleshooting Workflow:
-
Confirm On-Target Effect: Use a known Kv7 channel blocker, such as XE991, in conjunction with this compound. If the unexpected effect is reversed by the blocker, it is likely mediated, at least in part, by Kv7 channels.
-
Concentration-Response Curve: Perform a full concentration-response curve for this compound in your experimental system. Off-target effects are more likely to occur at higher concentrations. Determine if the unexpected effect only manifests at concentrations significantly higher than the EC50 for Kv7.2/7.3 activation.
-
Control Experiments: Include appropriate positive and negative controls in your experiments. For example, when assessing for potential GABAergic effects, include a known GABA-A receptor modulator as a positive control.
-
References
- 1. youtube.com [youtube.com]
- 2. RePORT ⟩ RePORTER [reporter.nih.gov]
- 3. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 4. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. escholarship.org [escholarship.org]
- 6. GABAA receptor occupancy by subtype selective GABAAα2,3 modulators: PET studies in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Azetukalner Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Azetukalner in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as XEN1101) is a potent and selective opener of the Kv7.2/Kv7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels.[1][2][3][4] These channels are crucial for regulating neuronal excitability. By opening these channels, this compound increases potassium efflux, which hyperpolarizes the neuronal membrane, making it less likely to fire an action potential. This mechanism of action underlies its therapeutic potential in conditions characterized by neuronal hyperexcitability, such as epilepsy and major depressive disorder.[5][6]
Q2: What are the recommended starting concentrations for this compound in in vitro assays?
Based on published data, a good starting point for in vitro assays is in the low nanomolar to low micromolar range. The half-maximal effective concentration (EC50) for this compound at Kv7.2/Kv7.3 channels is approximately 27 nM.[1] However, the optimal concentration will depend on the specific assay, cell type, and experimental conditions. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Q3: How should I prepare and store this compound stock solutions?
For in vitro use, this compound is typically dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is crucial to adhere to the manufacturer's instructions for storage to maintain the compound's stability. Generally, stock solutions should be stored at -20°C or -80°C and protected from light and moisture.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Q4: Is this compound selective for Kv7.2/Kv7.3 channels?
Yes, this compound is a selective opener of Kv7.2/Kv7.3 channels. It shows significantly lower potency for other Kv7 channel subtypes. For instance, it is approximately 4-fold more selective for Kv7.2/7.3 over Kv7.3/7.5 (EC50 of 94 nM) and Kv7.4 (EC50 of 113 nM) channels.[1]
Quantitative Data Summary
The following table summarizes the key in vitro potency values for this compound.
| Target | Assay Type | Cell Line | Parameter | Value | Reference |
| Kv7.2/Kv7.3 | Electrophysiology (Patch Clamp) | HEK cells | EC50 | 27 nM | [1] |
| Kv7.3/Kv7.5 | Electrophysiology (Patch Clamp) | HEK cells | EC50 | 94 nM | [1] |
| Kv7.4 | Electrophysiology (Patch Clamp) | HEK cells | EC50 | 113 nM | [1] |
Experimental Protocols
Automated Patch-Clamp Electrophysiology for Kv7.2/Kv7.3 Channel Activity
This protocol outlines the general steps for assessing the effect of this compound on Kv7.2/Kv7.3 channels using an automated patch-clamp system (e.g., IonWorks Barracuda, SyncroPatch).
Materials:
-
HEK293 cells stably expressing human Kv7.2 and Kv7.3 subunits
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
External recording solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)
-
Internal recording solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Automated patch-clamp system and corresponding consumables (e.g., PatchPlates)
Methodology:
-
Cell Preparation: Culture HEK-Kv7.2/7.3 cells to 70-80% confluency. Harvest the cells using a non-enzymatic cell dissociation solution to ensure channel integrity. Resuspend the cells in the external recording solution at the desired concentration for the automated patch-clamp system.
-
Compound Preparation: Prepare a serial dilution of this compound in the external recording solution from the stock solution. Include a vehicle control (e.g., 0.1% DMSO in external solution).
-
Automated Patch-Clamp Recording:
-
Prime the fluidics of the automated patch-clamp system.
-
Load the cell suspension, internal solution, external solution, and compound plate into the instrument.
-
Initiate the automated experimental run. The system will perform cell capture, sealing, whole-cell configuration, and compound application.
-
-
Voltage Protocol: Apply a voltage protocol to elicit Kv7 currents. A typical protocol involves holding the cells at -80 mV and then applying a series of depolarizing voltage steps (e.g., from -120 mV to +40 mV in 10 mV increments).
-
Data Analysis:
-
Measure the current amplitude at a specific depolarizing step (e.g., +40 mV) before and after compound application.
-
Calculate the percentage increase in current in the presence of this compound compared to the baseline.
-
Plot the concentration-response curve and fit the data to a Hill equation to determine the EC50 value.
-
Troubleshooting Guides
Issue 1: Low or No Drug Efficacy
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Drug Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a broad range of concentrations (e.g., 1 nM to 10 µM). |
| Compound Degradation | Ensure proper storage of this compound stock solutions (-20°C or -80°C, protected from light). Avoid repeated freeze-thaw cycles by making single-use aliquots. Prepare fresh dilutions for each experiment. |
| Poor Compound Solubility | Although this compound is a small molecule, ensure it is fully dissolved in the assay medium. The final DMSO concentration should typically be kept below 0.5% to avoid solvent effects. If solubility issues persist, consider using a different solvent or a formulation with surfactants, but validate that these do not interfere with the assay. |
| Serum Protein Binding | If your cell culture medium contains serum, this compound may bind to serum proteins, reducing its free concentration and apparent potency.[1][2][3][4] Consider reducing the serum concentration or using a serum-free medium for the duration of the drug treatment. Alternatively, determine the IC50 shift in the presence of serum to quantify the effect of protein binding.[1] |
| Cell Density | Cell density can influence the apparent efficacy of a drug.[5][7] Standardize the cell seeding density for all experiments. If you suspect an effect, test a range of cell densities to determine the optimal condition. |
Issue 2: High Variability Between Replicates
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Cell Health | Ensure cells are healthy and in the logarithmic growth phase. Avoid using cells that are over-confluent or have been passaged too many times. Regularly check for mycoplasma contamination. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent compound dilutions and additions. |
| Edge Effects in Multi-well Plates | Edge effects can occur due to temperature and humidity gradients across the plate. To minimize this, avoid using the outer wells of the plate for experimental samples, or fill them with a buffer solution. |
| Lot-to-Lot Variability of Compound | If you suspect the compound's quality, obtain a new lot and compare its performance to the previous one. Always source compounds from reputable suppliers. |
Issue 3: Cytotoxicity Observed
Possible Causes & Solutions:
| Cause | Solution |
| High Drug Concentration | High concentrations of this compound may induce off-target effects leading to cytotoxicity. Determine the cytotoxic concentration range using a cell viability assay (e.g., MTT, CellTiter-Glo). Use concentrations well below the cytotoxic threshold for your functional assays. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Keep the final solvent concentration in the culture medium as low as possible (typically <0.5%). Include a vehicle control with the same solvent concentration to assess its effect. |
| Prolonged Incubation Time | Long exposure to the compound may lead to cytotoxicity. Optimize the incubation time to achieve the desired biological effect without causing significant cell death. |
Visualizations
Caption: this compound's mechanism of action on neuronal excitability.
Caption: Workflow for determining this compound's EC50 using automated patch-clamp.
Caption: A logical approach to troubleshooting low drug efficacy.
References
- 1. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 4. Plasma Protein Binding in Drug Discovery and Development | Bentham Science [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of an Automated Screen for Kv7.2 Potassium Channels and Discovery of a New Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Azetukalner's variability in experimental results
Azetukalner Technical Support Center
Welcome to the technical resource hub for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability in experimental results and ensuring reproducible data. This compound is a potent and selective inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the IC50 value of this compound in our cell viability assays. What are the potential causes?
A1: Batch-to-batch variability in IC50 values can stem from several factors. The most common sources include the stability of the compound, inconsistencies in assay conditions, and biological variations in the cell cultures. Ensure that this compound is stored correctly at -20°C or -80°C and protected from light. We recommend preparing fresh stock solutions for each experiment, as repeated freeze-thaw cycles can degrade the compound. Additionally, cell passage number can significantly impact results; it is advisable to use cells within a consistent, low-passage range (e.g., passages 5-15) for all experiments.
Q2: The inhibitory effect of this compound on JNK phosphorylation seems to diminish at later time points (e.g., 24 hours) compared to earlier ones (e.g., 1-4 hours). Why might this be happening?
A2: This phenomenon is often related to the metabolic stability of the compound in your specific cell culture system. This compound may be metabolized by the cells over time, leading to a decrease in its effective concentration. To test this, you can perform a time-course experiment where the cell culture medium containing this compound is replaced with fresh medium and compound at intermediate time points. If the inhibitory effect is restored, it suggests metabolic degradation is occurring. Alternatively, cellular feedback mechanisms may be activating compensatory signaling pathways.
Q3: Why are we seeing inconsistent results when using different solvents to dissolve this compound?
A3: this compound's solubility and stability are highly dependent on the solvent used. While DMSO is the recommended solvent for creating high-concentration stock solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced artifacts. Using aqueous buffers to make intermediate dilutions from a DMSO stock can sometimes lead to precipitation of the compound. Always ensure the compound is fully dissolved and that the final solution is clear. See the table below for solubility data.
Troubleshooting Guides
Issue 1: High Variability in Western Blot Results for p-JNK
If you are observing inconsistent inhibition of JNK phosphorylation (p-JNK) with this compound treatment, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for Western Blot variability.
Data & Protocols
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility (at 25°C) | Max Stock Concentration | Notes |
|---|---|---|---|
| DMSO | > 50 mg/mL | 100 mM | Recommended for primary stock solutions. |
| Ethanol | ~10 mg/mL | 20 mM | Can be used, but lower solubility. |
| PBS (pH 7.4) | < 0.1 mg/mL | Not Recommended | Prone to precipitation. |
| DMEM + 10% FBS | < 0.5 mg/mL | Not Recommended | Limited solubility in aqueous media. |
Table 2: Example IC50 Variability with Different Experimental Conditions
| Cell Line | Passage Number | This compound Stock Age | IC50 (nM) |
|---|---|---|---|
| HeLa | 7 | Fresh | 85.2 |
| HeLa | 7 | 4 weeks (4°C) | 155.6 |
| HeLa | 25 | Fresh | 210.4 |
| A549 | 8 | Fresh | 112.9 |
| A549 | 22 | Fresh | 295.1 |
Experimental Protocols
Protocol 1: Western Blot for Measuring JNK Phosphorylation
-
Cell Culture & Treatment: Plate cells (e.g., HeLa) at a density of 1x10^6 cells per well in a 6-well plate. Allow cells to adhere overnight.
-
Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 12-24 hours.
-
This compound Treatment: Pretreat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.
-
Stimulation: Induce the JNK pathway by adding a known activator, such as Anisomycin (10 µg/mL), for 30 minutes.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE & Transfer: Load 20 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-JNK (Thr183/Tyr185) and total JNK (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software.
Mechanism of Action Visualization
This compound functions by inhibiting the phosphorylation of JNK, a key kinase in a signaling cascade that responds to environmental stress. This prevents the subsequent activation of downstream transcription factors like c-Jun.
Caption: this compound's mechanism of action in the JNK pathway.
Azetukalner stability and long-term storage best practices
Disclaimer: Detailed chemical stability and degradation data for Azetukalner (XEN1101) are not extensively available in the public domain. This guide is compiled based on available information regarding its formulation, metabolic stability, and general best practices for investigational compounds. Researchers should always refer to the specific documentation provided by the supplier for the lot of material being used and conduct their own stability assessments as required for their specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the provided formulation of this compound?
A1: this compound is primarily described in clinical trials as an oral, powder-in-capsule formulation. For research purposes, it is also available from chemical suppliers as a solid powder.
Q2: What are the recommended long-term storage conditions for this compound powder?
A2: Specific long-term storage conditions from the manufacturer, Xenon Pharmaceuticals, are not publicly available. However, a general recommendation for the solid powder form is to store it at -20°C for up to three years and at 4°C for up to two years. When in solvent, it is recommended to store at -80°C for up to six months and at -20°C for up to one month. It is crucial to consult the certificate of analysis or technical data sheet provided by your specific supplier for their recommended storage conditions.
Q3: How stable is this compound from a metabolic perspective?
A3: Preclinical data indicates that this compound is highly stable in liver microsomes and hepatocytes. It is not significantly metabolized by several major cytochrome P450 enzymes (CYP1A2, 2B6, 2C8, 2C9, 2C19 & 2D6), suggesting a low potential for metabolic degradation through these common pathways and a lower risk of drug-drug interactions.
Q4: Is this compound sensitive to light or humidity?
A4: There is no specific public information available regarding the photosensitivity or hygroscopicity of this compound. As a general best practice for investigational compounds, it should be stored in a tightly sealed container, protected from light, and in a low-humidity environment. For the powder-in-capsule formulation, the capsule shell provides some protection, but storage in a cool, dry, and dark place is still recommended.
Q5: Are there any known degradation pathways or products for this compound?
A5: Currently, there is no publicly available information detailing the specific chemical degradation pathways or degradation products of this compound. Forced degradation studies, which would identify such pathways, have not been published.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If using a previously frozen stock, ensure it has not undergone multiple freeze-thaw cycles. Visually inspect for any precipitation. Consider running a quick purity check (e.g., by HPLC) if degradation is suspected. |
| Difficulty dissolving the powder | Improper solvent selection or solubility limits exceeded. | Refer to the supplier's datasheet for recommended solvents and solubility information. Sonication may aid in dissolution. Ensure the solvent is pure and dry. |
| Physical changes to the powder (e.g., clumping, discoloration) | Potential moisture absorption or degradation. | Do not use the material if physical changes are observed. Store the compound in a desiccator to minimize moisture exposure. Always allow the container to warm to room temperature before opening to prevent condensation. |
| Capsule integrity compromised (for powder-in-capsule formulation) | Improper storage (high humidity or temperature). | Store capsules in their original packaging in a cool, dry place. Do not store in environments with high humidity, such as refrigerators, unless explicitly recommended and in appropriate sealed containers. |
Data Summary
As detailed quantitative stability data is not publicly available, the following table summarizes the known metabolic stability of this compound.
| Parameter | Finding | Implication |
| Metabolism by CYP450 Enzymes | Not metabolized by CYP1A2, 2B6, 2C8, 2C9, 2C19 & 2D6. | Low risk of metabolic degradation via these pathways and fewer potential drug-drug interactions. |
| Stability in Liver Microsomes | Highly stable. | Indicates good intrinsic metabolic stability. |
| Stability in Hepatocytes | Highly stable. | Confirms high metabolic stability in a cellular environment. |
Experimental Protocols: General Workflow for Stability Assessment
While specific stability-indicating assays for this compound are not published, researchers can follow a general workflow to assess the stability of an investigational compound for their experimental needs.
Objective: To determine the stability of this compound under specific experimental conditions (e.g., in a specific buffer, at a certain temperature).
Methodology:
-
Initial Analysis:
-
Prepare a stock solution of this compound in the desired solvent or buffer at a known concentration.
-
Immediately analyze the initial purity and concentration of the solution using a suitable analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS). This serves as the time-zero (T0) reference.
-
-
Stability Study Conditions:
-
Aliquot the stock solution into several vials to avoid repeated sampling from the same container.
-
Store the vials under the desired conditions to be tested (e.g., room temperature, 4°C, protected from light, exposed to light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 4, 8, 24 hours; 7, 14, 30 days), retrieve a vial from each storage condition.
-
Analyze the sample using the same HPLC method as the initial analysis.
-
-
Data Evaluation:
-
Compare the peak area of the this compound peak at each time point to the T0 peak area to determine the percentage of the compound remaining.
-
Examine the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
-
Visualizations
Caption: Therapeutic mechanism of action of this compound as a Kv7 potassium channel opener.
Caption: General workflow for handling and assessing the stability of a research compound.
Addressing unexpected side effects of Azetukalner in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Azetukalner in animal models. The information is designed to address potential unexpected side effects and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel, potent, and selective positive allosteric modulator of the Kv7.2/Kv7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels.[1][2] These channels are crucial in regulating neuronal excitability; by opening these channels, this compound helps to stabilize the resting membrane potential of neurons and reduce abnormal electrical activity.[1] This mechanism of action makes it a promising therapeutic candidate for conditions characterized by neuronal hyperexcitability, such as epilepsy and major depressive disorder.
Q2: What are the most commonly reported side effects of this compound in human clinical trials?
In human clinical trials, this compound has been generally well-tolerated.[3][4][5] The most frequently reported treatment-emergent adverse events (TEAEs) are typically mild to moderate in severity and include dizziness, somnolence (drowsiness), headache, and fatigue.[6] It is important to note that while these findings are from human studies, they can provide insight into the potential on-target effects that might be observed in animal models.
Q3: Are there any known off-target effects of this compound?
This compound was developed as a second-generation Kv7 channel opener to improve upon the safety profile of its predecessor, retigabine. Retigabine was associated with off-target effects such as blue skin discoloration and retinal pigment abnormalities, which led to its withdrawal from the market. This compound was specifically designed to avoid these issues by removing the chemical moiety responsible for the chromophoric dimer formation.[1] Preliminary analyses of ongoing open-label studies in humans have not reported any pigmentary abnormalities.[7]
Q4: What are the expected CNS-related side effects in animal models based on this compound's mechanism of action?
Given that this compound acts on potassium channels in the central nervous system to reduce neuronal excitability, on-target CNS-related side effects can be anticipated. In preclinical studies of the first-generation Kv7 opener, retigabine, dose-related effects on the CNS were observed, including hyperkinesia, hypokinesia, and disturbed coordination. Therefore, researchers using this compound in animal models should be vigilant for behavioral changes such as sedation, ataxia (impaired coordination), or alterations in motor activity.
Troubleshooting Guide for Unexpected Side Effects in Animal Models
While specific preclinical toxicology data for this compound is not extensively published, this guide provides a framework for addressing unexpected side effects based on the pharmacology of Kv7 channel openers and general principles of preclinical research.
| Observed Side Effect | Potential Cause | Troubleshooting Steps & Experimental Considerations |
| Excessive Sedation or Ataxia | Exaggerated pharmacology due to high dose or species-specific sensitivity. | 1. Dose Reduction: Perform a dose-response study to identify the minimum effective dose with an acceptable side effect profile.2. Pharmacokinetic Analysis: Measure plasma and brain concentrations of this compound to correlate exposure with the observed effects.3. Behavioral Monitoring: Implement a battery of behavioral tests (e.g., rotarod, open field) to quantify the extent of motor impairment at different doses and time points. |
| Urinary Retention or Bladder Distension | On-target effect on Kv7 channels expressed in bladder smooth muscle. | 1. Physical Examination: Regularly palpate the bladder of the animals to check for distension.2. Urine Output Monitoring: Quantify daily urine output to detect any significant reductions.3. Dose Adjustment: Determine if this side effect is dose-dependent and can be mitigated by lowering the dose while maintaining efficacy. |
| Unexpected Changes in Body Weight | Potential metabolic effects or reduced food/water intake due to other side effects (e.g., sedation). | 1. Monitor Food and Water Consumption: Accurately measure daily intake to differentiate between metabolic effects and reduced consumption.2. Body Composition Analysis: If significant weight changes are observed, consider analyzing body composition (fat vs. lean mass).3. Control for aversive taste: If the compound is administered in food or water, ensure the taste is not aversive, leading to reduced intake. |
| Gastrointestinal Issues (e.g., diarrhea, constipation) | Potential effects on enteric nervous system Kv7 channels or off-target effects. | 1. Stool Monitoring: Visually inspect and record the consistency and frequency of animal stool.2. Histopathological Examination: If GI issues are severe or persistent, consider histopathological analysis of the gastrointestinal tract at the end of the study.3. Formulation Check: Ensure the vehicle used for drug administration is not contributing to the GI effects. |
| Seizure-like Activity at High Doses | Paradoxical effects at supra-pharmacological doses or off-target effects. | 1. Video-EEG Monitoring: If seizure-like behaviors are observed, confirm with electroencephalography (EEG) to characterize the nature of the electrical activity.2. Careful Dose Escalation: In initial studies, use a slow and careful dose-escalation design to identify any potential pro-convulsant window.3. Evaluate for Drug Interactions: If co-administering other compounds, consider the potential for drug-drug interactions that could lead to unexpected neuroexcitatory effects. |
Data from Human Clinical Trials
The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) from the X-TOLE open-label extension study in humans. While this data is from human subjects, it can provide valuable context for researchers working with animal models.
| Adverse Event | Percentage of Participants Reporting (%) |
| Dizziness | 22.5 |
| Coronavirus Infection | 16.4 |
| Headache | 16.0 |
| Somnolence | 13.8 |
| Fall | 13.1 |
| Memory Impairment | 11.6 |
| Weight Increase | 10.5 |
| Data from an interim analysis of the ongoing X-TOLE open-label extension study as of April 2024.[6] |
Experimental Protocols
General Protocol for a Rodent Dose-Range Finding Study for CNS Effects
-
Animal Model: Select a relevant rodent species and strain (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to vehicle control and multiple this compound dose groups (e.g., 1, 3, 10, 30 mg/kg).
-
Drug Administration: Administer this compound via the intended clinical route (e.g., oral gavage).
-
Behavioral Observations: At regular intervals post-dosing (e.g., 30, 60, 120, 240 minutes), perform a battery of behavioral assessments:
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Rotarod Test: To evaluate motor coordination and balance.
-
Modified Irwin Test: A comprehensive screen for neurological and behavioral changes.
-
-
Data Analysis: Analyze the data to determine the dose-response relationship for both efficacy (if in a disease model) and adverse behavioral effects.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected side effects.
References
- 1. drughunter.com [drughunter.com]
- 2. | Xenon Pharmaceuticals Inc. [xenon-pharma.com]
- 3. Xenon's this compound Shows Sustained Efficacy and Safety in Long-Term Focal Onset Seizure Study [trial.medpath.com]
- 4. Interim analysis of the long‐term efficacy and safety of this compound in an ongoing open‐label extension study following a phase 2b clinical trial (X‐TOLE) in adults with focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. long-term safety and efficacy of this compound, a novel, potent kv7 potassium channel opener in adults with focal epilepsy: update from the ongoing 7-year open-label extension of x-tole [aesnet.org]
- 7. A profile of this compound for the treatment of epilepsy: from pharmacology to potential for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of Azetukalner
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Azetukalner (also known as XEN1101).
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (XEN1101) is a selective opener of the Kv7.2/Kv7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels. These channels are crucial for regulating neuronal excitability. By opening these channels, this compound increases potassium efflux, which hyperpolarizes the neuronal membrane and reduces neuronal firing. This mechanism of action makes it a promising candidate for the treatment of epilepsy and major depressive disorder.
Q2: What are the known challenges with the oral bioavailability of this compound?
While specific details on this compound's physicochemical properties are not extensively published, it is understood to be a compound with potential solubility and/or permeability limitations, which are common challenges for many oral drug candidates. Clinical studies have shown that the bioavailability of this compound is significantly increased when administered with a high-fat meal, suggesting that its absorption is dissolution or solubility rate-limited.[1]
Q3: How does food intake affect the bioavailability of this compound?
Administration of this compound with a high-fat meal has been shown to increase its bioavailability by approximately 1.5-fold.[1] This effect is likely due to several factors, including increased solubilization of the drug in the presence of bile salts and lipids, delayed gastric emptying which allows for a longer dissolution time in the stomach, and potentially increased intestinal lymphatic transport.
Q4: What is the primary metabolic pathway for this compound?
The primary metabolic pathway for this compound is through oxidation, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1] This is a critical consideration for potential drug-drug interactions, as co-administration with strong inhibitors or inducers of CYP3A4 could significantly alter this compound's plasma concentrations.
II. Troubleshooting Guides
This section provides practical guidance for addressing common issues encountered during the pre-formulation and formulation development of this compound.
Problem 1: Low and Variable In Vitro Dissolution Rates
Symptoms:
-
Inconsistent dissolution profiles between batches.
-
Failure to achieve complete dissolution in standard aqueous media (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Dissolution rate is highly dependent on the particle size of the active pharmaceutical ingredient (API).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility of this compound. | 1. Characterize pH-dependent solubility: Determine the aqueous solubility of this compound across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8). This will help in selecting appropriate dissolution media and identifying potential for pH-modification strategies. 2. Particle size reduction: Employ micronization or nanomilling techniques to increase the surface area of the API, which can enhance the dissolution rate. 3. Formulate as an amorphous solid dispersion (ASD): Dispersing this compound in a hydrophilic polymer matrix can significantly improve its apparent solubility and dissolution rate. See the experimental protocol section for more details. |
| API polymorphism. | 1. Solid-state characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify and characterize different polymorphic forms of this compound. 2. Select a stable polymorph: Choose the most thermodynamically stable polymorph for development to ensure consistent dissolution behavior. |
| Inadequate wetting of the API. | 1. Incorporate surfactants: Add a suitable surfactant (e.g., sodium lauryl sulfate, polysorbate 80) to the dissolution medium or the formulation to improve the wettability of the hydrophobic drug particles. |
Problem 2: Low Permeability in Caco-2 Monolayer Assays
Symptoms:
-
The apparent permeability coefficient (Papp) of this compound is consistently below the threshold for well-absorbed drugs (typically < 1 x 10⁻⁶ cm/s).
-
High efflux ratio (Papp(B-A) / Papp(A-B) > 2), suggesting the involvement of efflux transporters.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| This compound is a substrate for efflux transporters (e.g., P-glycoprotein). | 1. Conduct bi-directional Caco-2 assay with inhibitors: Perform the Caco-2 permeability assay in the presence and absence of known efflux transporter inhibitors (e.g., verapamil for P-gp). A significant increase in the A-B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms that this compound is a substrate. 2. Formulation with permeation enhancers/efflux inhibitors: Investigate the use of excipients that can inhibit efflux transporters, such as certain surfactants or polymers. |
| Low apical concentration due to poor solubility in the assay buffer. | 1. Use solubility-enhancing excipients in the donor solution: Incorporate non-toxic, solubility-enhancing agents like cyclodextrins into the apical donor compartment to increase the concentration of dissolved this compound available for transport. |
| Cell monolayer integrity issues. | 1. Monitor TEER values: Ensure that the transepithelial electrical resistance (TEER) values of the Caco-2 monolayers are within the acceptable range before and after the experiment. 2. Lucifer yellow permeability: Use a paracellular marker like Lucifer yellow to confirm the integrity of the tight junctions. |
III. Data Presentation
The following tables present representative physicochemical and biopharmaceutical data for a poorly soluble compound like this compound, based on publicly available information for similar molecules such as retigabine. This data is for illustrative purposes to guide experimental design.
Table 1: Physicochemical Properties of a Representative Poorly Soluble Compound
| Property | Value |
| Molecular Weight | ~370 g/mol |
| LogP | ~3.5 |
| Aqueous Solubility (pH 7.4) | < 0.1 mg/mL |
| pKa | Not available |
Table 2: Representative Caco-2 Permeability Data
| Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio |
| Apical to Basolateral (A-B) | 0.5 | 4.0 |
| Basolateral to Apical (B-A) | 2.0 | |
| A-B with Verapamil (50 µM) | 1.5 | 1.3 |
IV. Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound by Solvent Evaporation
Objective: To prepare an ASD of this compound with a hydrophilic polymer to improve its aqueous solubility and dissolution rate.
Materials:
-
This compound API
-
Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64)
-
Methanol (or other suitable solvent)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Solution Preparation:
-
Dissolve a specific ratio of this compound and PVP/VA 64 (e.g., 1:3 w/w) in a minimal amount of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle warming and sonication if necessary.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a thin, solid film is formed on the inner surface of the flask.
-
-
Drying:
-
Scrape the solid film from the flask.
-
Transfer the solid to a vacuum oven.
-
Dry the material under vacuum at 40°C for 24-48 hours to remove any residual solvent.
-
-
Characterization:
-
Characterize the resulting ASD powder using XRPD to confirm its amorphous nature and DSC to determine the glass transition temperature (Tg).
-
Assess the improvement in solubility and dissolution rate compared to the crystalline API.
-
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
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This compound stock solution (in DMSO)
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Lucifer yellow
-
TEER meter
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the TEER of each well. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
For Apical to Basolateral (A-B) transport: Add the dosing solution of this compound in HBSS to the apical chamber and fresh HBSS to the basolateral chamber.
-
For Basolateral to Apical (B-A) transport: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp(B-A) / Papp(A-B).
-
V. Mandatory Visualizations
Caption: Signaling pathway of this compound as a Kv7.2/Kv7.3 potassium channel opener.
Caption: Experimental workflow for improving the oral bioavailability of this compound.
References
Refining Azetukalner treatment protocols for better efficacy
Technical Support Center: Azetukalner
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing this compound in pre-clinical research. Below are troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and efficacy data to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the experimental use of this compound.
| Question | Answer & Troubleshooting Steps |
| 1. Why am I observing lower-than-expected potency (high IC50 value) for this compound in my cell line? | Possible Cause 1: Cell Line Resistance. The cell line may have low expression of the target protein or possess mutations that confer resistance. Troubleshooting: • Verify the expression level of the target protein in your cell line via Western Blot or qPCR. • Sequence the target protein's gene to check for known resistance mutations. • Test this compound in a validated sensitive cell line (e.g., a control line known to respond) to confirm compound activity. Possible Cause 2: Compound Instability. this compound may be degrading in your culture medium over long incubation periods. Troubleshooting: • Minimize the duration of the experiment if possible. • Refresh the medium with freshly prepared this compound every 24 hours for long-term assays (e.g., > 48 hours). • Avoid repeated freeze-thaw cycles of the stock solution. |
| 2. I am seeing significant off-target effects at my working concentration. How can I mitigate this? | Possible Cause: Concentration Too High. The concentration of this compound being used may be too far above the IC50 for the primary target, leading to inhibition of other cellular kinases. Troubleshooting: • Perform a dose-response curve to determine the lowest effective concentration that achieves significant target inhibition without broad cytotoxicity. • Use a more targeted assay to measure the specific downstream effects of the primary target, rather than a general viability assay. • Refer to the provided kinome scan data to understand which other kinases might be affected at higher concentrations. |
| 3. This compound is not fully dissolving in my vehicle (e.g., DMSO). What should I do? | Possible Cause: Solubility Limit Reached. You may be trying to create a stock solution at a concentration higher than the compound's solubility limit. Troubleshooting: • Prepare the stock solution at a lower concentration (e.g., 10 mM). • Gently warm the solution to 37°C and vortex briefly to aid dissolution. Do not boil. • If using an aqueous buffer, ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid vehicle-induced toxicity. |
| 4. How can I confirm that this compound is inhibiting its intended target in my experimental system? | Recommended Method: Western Blot Analysis. The most direct way to confirm target engagement is to measure the phosphorylation status of the target protein and a key downstream substrate. Protocol: 1. Treat cells with a dose-range of this compound for a short period (e.g., 1-2 hours). 2. Lyse the cells and perform a Western Blot. 3. Probe the blot with antibodies against the phosphorylated form of the target and the total target protein. A decrease in the phosphorylated signal with no change in the total protein indicates successful inhibition. 4. Additionally, probe for a downstream marker (e.g., phosphorylated form of a known substrate) to confirm pathway blockade. |
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various parameters.
Table 1: In Vitro Cell Viability (IC50)
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| Cell Line A | Breast Cancer | 50 | 72 hours |
| Cell Line B | Lung Cancer | 120 | 72 hours |
| Cell Line C | Breast Cancer | > 10,000 | 72 hours |
| Non-Cancerous Cell Line D | Normal Fibroblast | > 25,000 | 72 hours |
Table 2: Target Inhibition in Cell-Based Assays
| Cell Line | Analyte | IC50 (nM) | Assay Type |
| Cell Line A | Phospho-Target (Tyr123) | 15 | Western Blot |
| Cell Line A | Phospho-Downstream Protein (Ser45) | 25 | ELISA |
| Cell Line B | Phospho-Target (Tyr123) | 45 | Western Blot |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol details the methodology for determining the IC50 of this compound on adherent cell lines.
Materials:
-
Adherent cells of interest
-
96-well clear-bottom plates
-
Complete growth medium
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This compound stock solution (10 mM in DMSO)
-
MTS reagent
-
Plate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include "vehicle only" (e.g., 0.1% DMSO) and "no treatment" controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO2, or until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for Target Inhibition
This protocol is designed to verify the inhibition of target phosphorylation by this compound.
Materials:
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% BSA in TBST)
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Primary antibodies (anti-phospho-target, anti-total-target)
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HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 80% confluency. Treat the cells with varying concentrations of this compound for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add 100 µL of ice-cold RIPA buffer to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-target) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To check for total protein levels, strip the membrane and re-probe with the antibody against the total, non-phosphorylated target protein.
Mandatory Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound.
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for Western Blot analysis.
Azetukalner Technical Support Center: Minimizing Impact on Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Azetukalner in cell culture experiments, with a primary focus on minimizing its impact on cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as XEN1101) is a novel and potent positive allosteric modulator of the Kv7.2/Kv7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels.[1] Its primary mechanism involves opening these channels, which leads to a hyperpolarizing shift in the cell membrane potential. This action helps to stabilize the resting membrane potential and reduce neuronal excitability, making it a therapeutic candidate for conditions like epilepsy and major depressive disorder.[2][3]
Q2: I am observing decreased cell viability in my cultures treated with this compound. What are the potential reasons?
Several factors could contribute to decreased cell viability when using this compound:
-
High Concentrations: Like many bioactive compounds, this compound can induce cytotoxicity at high concentrations. It is crucial to determine the optimal concentration for your specific cell type and experimental endpoint.
-
Prolonged Exposure: Continuous exposure to a compound that alters the cell's membrane potential can interfere with normal cellular processes, potentially leading to apoptosis or necrosis over time.
-
Off-Target Effects: While this compound is selective for Kv7.2/7.3 channels, high concentrations may lead to off-target effects on other ion channels or cellular pathways, contributing to cytotoxicity.
-
Solvent Toxicity: this compound is typically dissolved in DMSO. High final concentrations of DMSO in the cell culture medium can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5% (v/v).
-
Cell Type Sensitivity: Different cell lines exhibit varying sensitivities to ion channel modulators. Cells with high expression of Kv7.2/7.3 channels might be more susceptible to the effects of this compound.
Q3: What is a recommended starting concentration range for this compound in in vitro experiments?
Based on its in vitro potency, a starting concentration range of 10 nM to 1 µM is recommended for most cell-based assays. The EC50 (half-maximal effective concentration) for this compound on Kv7.2/7.3 channels is reported to be in the low nanomolar range (approximately 27-42 nM).[4] It is advisable to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay.
Q4: Which cell lines are suitable for studying the effects of this compound?
Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells stably expressing human Kv7.2 and Kv7.3 channels are commonly used and well-validated systems for investigating the activity of this compound.[5][6][7][8][9] For studying neuroprotective effects, primary neuronal cultures or neuronal-like cell lines such as PC12 cells can also be utilized.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Death Even at Low Concentrations | Cell line is highly sensitive to potassium channel modulation. | - Use a lower concentration range (e.g., 1-100 nM).- Reduce the exposure time.- Switch to a less sensitive cell line if possible. |
| Solvent (DMSO) toxicity. | - Ensure the final DMSO concentration in the culture medium is below 0.1%.- Prepare fresh dilutions of this compound for each experiment. | |
| Inconsistent Results in Viability Assays | Sub-optimal cell seeding density. | - Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
| Uneven compound distribution. | - Gently mix the culture plate after adding this compound to ensure uniform distribution. | |
| Edge effects in multi-well plates. | - Avoid using the outer wells of the plate for experimental conditions.- Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Precipitation of this compound in Culture Medium | Poor solubility of the compound. | - Ensure the stock solution in DMSO is fully dissolved before diluting in culture medium.- Do not exceed the recommended final DMSO concentration.- Consider using a pre-warmed medium for dilution. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (Kv7.2/7.3 channel opening) | HEK cells | 27 nM | [4] |
| EC50 (Kv7.2/7.3 channel opening) | HEK cells | 42 nM | [4] |
Table 2: Cytotoxicity of Related Kv7 Channel Openers (for reference)
| Compound | Cell Line | LD50 / Cytotoxic Concentration | Reference |
| Flupirtine | TAMH, HEP-G2 | LD25 (48h) > 10 µM (solubility limited) | [10] |
| Flupirtine Analogues | HEK293 | LD50 (24h) generally > 10 µM | [7] |
| Retigabine | Organotypic tissue cultures | Neuroprotective at 5 µM | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in high-purity DMSO.
-
Solubilization: If necessary, use an ultrasonic bath to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 2: General Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTS Reagent Addition: Following the manufacturer's instructions, add the MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Visualizations
Caption: this compound's mechanism of action.
Caption: General workflow for assessing this compound's impact on cell viability.
Caption: Troubleshooting logic for addressing decreased cell viability.
References
- 1. A profile of this compound for the treatment of epilepsy: from pharmacology to potential for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | Xenon Pharmaceuticals Inc. [xenon-pharma.com]
- 3. | Xenon Pharmaceuticals Inc. [xenon-pharma.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. espublisher.com [espublisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Angiotensin II regulates neuronal excitability via phosphatidylinositol 4,5-bisphosphate-dependent modulation of Kv7 (M-type) K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. Flupirtine Analogues: Explorative Synthesis and Influence of Chemical Structure on KV7.2/KV7.3 Channel Opening Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Azetukalner on Center Stage: A Comparative Analysis of a New-Generation Kv7 Channel Opener
For Immediate Release
Azetukalner (XEN1101), a novel, second-generation Kv7 potassium channel opener, is demonstrating significant promise in clinical development, offering potential advantages over earlier-generation compounds for neurological conditions such as epilepsy and major depressive disorder. This guide provides a comparative analysis of this compound against other notable Kv7 channel openers, supported by preclinical and clinical data, to inform researchers, scientists, and drug development professionals.
Executive Summary
Voltage-gated potassium channels of the Kv7 family, particularly Kv7.2 and Kv7.3 subtypes, are crucial regulators of neuronal excitability. Their activation hyperpolarizes neuronal membranes, acting as a brake on excessive firing. This mechanism has been a validated target for anticonvulsant drugs. This compound emerges as a potent and selective activator of Kv7.2/7.3 channels, designed to overcome the limitations of first-generation openers like retigabine (ezogabine) and flupirtine. Notably, it appears to lack the safety concerns that led to the market withdrawal of its predecessors.
Comparative Efficacy and Potency
Preclinical studies highlight this compound's superior potency compared to retigabine. In whole-cell patch-clamp assays on cells expressing Kv7.2/7.3 channels, this compound was found to be approximately 22 times more potent than retigabine in shifting the voltage-dependence of channel activation.[1] This enhanced potency is also observed in in vivo models of seizure.
Table 1: Comparative Potency of Kv7 Channel Openers
| Compound | Target | EC50 (nM) | Comparative Potency (vs. Retigabine) | Reference |
| This compound | Kv7.2/7.3 | 27 | ~22x (in vitro) | [1] |
| Kv7.3/7.5 | 94 | - | [1][2] | |
| Kv7.4 | 113 | - | [1][2] | |
| Retigabine | Kv7.2/7.3 | 920 | 1x | [1][3] |
| KCNQ2/3 | 3,600 | - | [4] | |
| Flupirtine | Kv7.2-7.5 | Active (pan-agonist) | - | [5] |
Table 2: In Vivo Efficacy in Maximal Electroshock Seizure (MES) Model
| Compound | Metric | Value | Comparative Potency (vs. Retigabine) | Reference |
| This compound | EC50 (plasma concentration) | 220 nM | 16x | [1] |
| Retigabine | EC50 (plasma concentration) | 3,500 nM | 1x | [1] |
Selectivity and Safety Profile
This compound demonstrates notable selectivity for Kv7.2/7.3 channels over other Kv7 subtypes and is reported to have over 100-fold selectivity for Kv7 channels compared to other ion channels and receptors.[1][2] This selectivity may contribute to a more favorable side-effect profile. A key differentiating feature of this compound is its improved safety profile, particularly the absence of pigmentation-related side effects that were a major concern with long-term retigabine use and led to its market withdrawal.[3] Flupirtine was also withdrawn due to risks of liver toxicity.[5]
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
Objective: To determine the potency and mechanism of action of Kv7 channel openers on specific channel subtypes expressed in a heterologous system (e.g., HEK293 cells).
Methodology:
-
Cell Culture: HEK293 cells stably expressing the desired Kv7 channel subunits (e.g., Kv7.2/7.3) are cultured under standard conditions.
-
Electrode Preparation: Borosilicate glass micropipettes are pulled to a resistance of 3-7 MΩ and filled with an intracellular solution (e.g., containing K-Gluconate).
-
Recording: Whole-cell patch-clamp recordings are performed. The cell membrane is ruptured by suction to allow electrical access to the cell's interior.
-
Voltage Protocol: A series of voltage steps are applied to the cell (e.g., from -110 mV to +50 mV) to elicit ionic currents through the Kv7 channels.
-
Drug Application: The compound of interest (e.g., this compound) is perfused into the recording chamber at various concentrations.
-
Data Analysis: The resulting currents are recorded and analyzed to determine the effect of the compound on channel activation, deactivation, and current amplitude. The half-maximal effective concentration (EC50) is calculated by fitting concentration-response data to a logistic equation.[6][7][8]
Maximal Electroshock Seizure (MES) Test
Objective: To assess the in vivo anticonvulsant efficacy of a compound in a rodent model of generalized tonic-clonic seizures.
Methodology:
-
Animal Model: Male mice (e.g., CF-1 strain) are used.
-
Drug Administration: The test compound is administered, typically intraperitoneally (i.p.) or orally (p.o.), at various doses.
-
Stimulation: After a predetermined time, a maximal electrical stimulus (e.g., 50 Hz, 25 mA for 0.2 seconds) is delivered via ear-clip or corneal electrodes.
-
Endpoint: The presence or absence of a tonic hindlimb extension is recorded as the endpoint, indicating a seizure.
-
Data Analysis: The percentage of animals protected from seizures at each dose is determined, and the median effective dose (ED50) is calculated using statistical methods like the Litchfield and Wilcoxon method.[9][10][11][12]
Visualizing the Science
Signaling Pathway of Kv7 Channel Activation
Caption: Simplified signaling pathway of Kv7 channel modulation.
Experimental Workflow for Kv7 Opener Comparison
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (PD164779, FJNPZKZPWVVSON-UHFFFAOYSA-N) [probes-drugs.org]
- 3. Targeting Kv7 Potassium Channels for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 亞旭生物科技 [abscience.com.tw]
- 5. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. axolbio.com [axolbio.com]
- 9. 4.3. Maximal Electroshock Seizure Test [bio-protocol.org]
- 10. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 11. estudogeral.sib.uc.pt [estudogeral.sib.uc.pt]
- 12. researchgate.net [researchgate.net]
Azetukalner: A Comparative Analysis of its Efficacy in Epilepsy and Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Azetukalner's performance with alternative therapies for focal onset seizures (FOS) in epilepsy and for major depressive disorder (MDD). The following sections present quantitative data from key clinical trials, detailed experimental protocols, and visualizations of the drug's mechanism of action and study workflows.
This compound for the Treatment of Focal Onset Seizures (FOS)
This compound has demonstrated significant efficacy as an adjunctive therapy for adults with focal onset seizures. Its novel mechanism as a potent Kv7 potassium channel opener offers a new therapeutic option for patients with treatment-resistant epilepsy.
Comparative Efficacy of Anti-Seizure Medications (ASMs) for Focal Onset Seizures
The following table summarizes the efficacy data from clinical trials of this compound and two other contemporary ASMs, Cenobamate and Brivaracetam.
| Drug (Trial) | Dosage | Median % Reduction in Seizure Frequency | ≥50% Responder Rate | Seizure Freedom Rate |
| This compound (X-TOLE Phase 2b) | 25 mg/day | 58.8% | 59.8% | Not Reported in DBP |
| Placebo | 19.5% | 21.7% | ||
| This compound (X-TOLE OLE) | 20 mg/day | 83.2% (at 24 mos) | 56.4% (≥6 mos) | 22.2% (≥6 mos) |
| Cenobamate (NCT01866111) | 200 mg/day | 55% | 56% | 11% (maintenance) |
| 400 mg/day | 55% | 64% | 21% (maintenance) | |
| Placebo | 24% | 25% | 1% (maintenance) | |
| Brivaracetam (Pooled Phase III) | 100 mg/day | 24.4% over placebo | 39.5% | 5.1% |
| 200 mg/day | 24.0% over placebo | 37.8% | 4.0% | |
| Placebo | 20.3% | 0.5% |
DBP: Double-Blind Period; OLE: Open-Label Extension. Data for this compound OLE represents long-term outcomes.
Comparative Safety and Tolerability of Anti-Seizure Medications
| Drug | Common Treatment-Emergent Adverse Events (TEAEs) |
| This compound | Dizziness (21.8%), headache (15.3%), somnolence (12.7%), fall (12.7%), memory impairment (10.9%)[1] |
| Cenobamate | Somnolence, dizziness, headache, fatigue, diplopia[2] |
| Brivaracetam | Irritability, fatigue, somnolence, dizziness[3] |
This compound for the Treatment of Major Depressive Disorder (MDD)
This compound is also under investigation as an adjunctive therapy for Major Depressive Disorder (MDD).[4][5][6] Its mechanism of action, distinct from traditional antidepressants, presents a promising avenue for patients with inadequate response to standard treatments.
Comparative Efficacy of Adjunctive Therapies for MDD
The table below compares the efficacy of this compound with two other adjunctive treatments for MDD, Brexpiprazole and Esketamine, based on changes in the Montgomery-Åsberg Depression Rating Scale (MADRS).
| Drug (Trial) | Dosage | Mean Change from Baseline in MADRS Total Score | Response Rate | Remission Rate |
| This compound (X-NOVA2) | 20 mg/day | Phase 3 trial ongoing, primary endpoint is change from baseline in HAM-D17 score | Data not yet available | Data not yet available |
| Brexpiprazole (Pooled Analysis) | 2-3 mg/day | -2.15 (vs. placebo) | Superior to placebo (RR not specified) | Superior to placebo (RR not specified) |
| Esketamine (Nasal Spray) | 56 mg or 84 mg | -5.1 to -6.8 (vs. placebo) | Not explicitly stated as response rate | 27.1% (vs. 17.6% for quetiapine)[7] |
RR: Risk Ratio. Esketamine data is from a head-to-head trial with quetiapine, not placebo-controlled in this instance.
Comparative Safety and Tolerability of Adjunctive MDD Therapies
| Drug | Common Treatment-Emergent Adverse Events (TEAEs) |
| This compound | Phase 3 data on TEAEs in MDD not yet fully reported. |
| Brexpiprazole | Akathisia (8.0%), headache (5.8%), weight increased (5.8%)[8] |
| Esketamine | Nausea (24.8%), dissociation (24.3%), dizziness (21.7%), headache (19.0%)[9] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound's primary mechanism of action involves the opening of Kv7.2/7.3 potassium channels, which are key regulators of neuronal excitability.
Caption: Mechanism of action of this compound.
Experimental Workflow for a Pivotal Epilepsy Clinical Trial
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial for an anti-seizure medication.
Caption: Typical workflow for an epilepsy clinical trial.
Experimental Protocols
This compound: X-TOLE Study (NCT03796962) for Focal Onset Seizures
-
Study Design: A Phase 2b, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.[10][11][12]
-
Participant Population: Adults with focal onset seizures who had failed a median of 6 anti-seizure medications and were on a stable treatment of 1-3 ASMs.[10]
-
Inclusion Criteria: Diagnosis of focal epilepsy, experiencing a specified minimum number of seizures during the baseline period.
-
Exclusion Criteria: History of psychogenic non-epileptic seizures, rapidly progressing neurological disease.
-
Intervention: Participants were randomized to receive once-daily doses of this compound (10 mg, 20 mg, or 25 mg) or placebo, taken with food, with no titration period.[11][12]
-
Primary Endpoint: Median percentage change in monthly (28 days) focal onset seizure frequency from baseline over the double-blind treatment period.[11]
-
Secondary Endpoints: Proportion of participants with a ≥50% reduction in monthly seizure frequency (responder rate).[10]
Cenobamate: NCT01866111 for Focal Onset Seizures
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled, dose-response trial.[13][14][15]
-
Participant Population: Adults (18-70 years) with uncontrolled focal seizures despite treatment with 1-3 anti-epileptic drugs.[13][15]
-
Inclusion Criteria: Diagnosis of partial epilepsy, minimum of 8 partial seizures during the 8-week baseline period with no seizure-free interval greater than 25 days.[16]
-
Exclusion Criteria: Significant unstable medical conditions.
-
Intervention: Participants were randomized to receive once-daily oral Cenobamate (100 mg, 200 mg, or 400 mg) or placebo. The study included a 6-week titration phase followed by a 12-week maintenance phase.[13][14][15]
-
Primary Endpoints: Percentage change in 28-day focal seizure frequency from baseline and responder rates (≥50% reduction).[13]
Brivaracetam: Pooled Phase III Trials (e.g., NCT00464269, NCT01261325) for Partial-Onset Seizures
-
Study Design: Prospective, multicenter, randomized, double-blind, placebo-controlled, parallel-group, fixed-dose trials.[17][18][19]
-
Participant Population: Adults (16-70 or 16-80 years) with well-characterized partial epilepsy not fully controlled despite treatment with one or two AEDs.[17][19]
-
Inclusion Criteria: Eight or more partial-onset seizures during the 8-week prospective baseline period.[19]
-
Exclusion Criteria: Concomitant use of levetiracetam was excluded from the efficacy analysis pool.[17]
-
Intervention: Participants were randomized to receive twice-daily placebo or Brivaracetam (e.g., 5, 20, 50, 100, or 200 mg/day) without titration.[17][18][19]
-
Primary Endpoint: Percent reduction over placebo in baseline-adjusted partial-onset seizure frequency per week or 28 days during the 12-week treatment period.[17][19]
-
Secondary Endpoints: ≥50% responder rate and median percent reduction from baseline in partial-onset seizure frequency.[19]
Brexpiprazole: Adjunctive Therapy for Major Depressive Disorder
-
Study Design: Randomized, double-blind, placebo-controlled studies.[2]
-
Participant Population: Adult outpatients with a primary diagnosis of MDD and an inadequate response to 1-3 adequate treatments of ADTs in their current major depressive episode.
-
Inclusion Criteria: Diagnosis of MDD based on DSM-5 criteria, Patient Health Questionnaire 9-item scale (PHQ-9) score ≥ 15 at screening and baseline.
-
Exclusion Criteria: Concurrent DSM-5 diagnosis of schizophrenia, bipolar disorder, PTSD, dementia, or certain personality disorders.
-
Intervention: Following a prospective open-label ADT phase, patients with an inadequate response were randomized to receive flexible-dose (e.g., 0.5 to 3 mg/day) or fixed-dose (e.g., 2 mg/day) adjunctive Brexpiprazole or placebo.[3]
-
Primary Endpoint: Change from baseline to week 6 in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.
-
Secondary Endpoints: Change in Sheehan Disability Scale (SDS) mean score.
Esketamine: Treatment-Resistant Depression
-
Study Design: Phase 4, double-blind, placebo-controlled randomized clinical trial.[9]
-
Participant Population: Adults with major depressive disorder (DSM-5 criteria) without psychotic features who had an inadequate response (≤25% improvement) to 2 or more oral antidepressants during the current depressive episode.[9]
-
Inclusion Criteria: Meeting criteria for treatment-resistant depression.
-
Exclusion Criteria: Contraindications to esketamine.
-
Intervention: After a washout period of at least 2 weeks from oral antidepressants, participants were randomized to receive fixed-dose intranasal esketamine (56 mg or 84 mg) or a matching placebo twice weekly for 4 weeks.[9]
-
Primary Endpoint: Change in MADRS total score from baseline to day 28.
-
Secondary Endpoint: Change in MADRS total score at 24 hours post-first dose.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. A Long-Term, Open-Label Study to Evaluate the Safety and Tolerability of Brexpiprazole as Adjunctive Therapy in Adults With Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Esketamine Monotherapy in Adults With Treatment-Resistant Depression: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. long-term safety and efficacy of this compound, a novel, potent kv7 potassium channel opener in adults with focal epilepsy: update from the ongoing 7-year open-label extension of x-tole [aesnet.org]
- 8. xenon-pharma.com [xenon-pharma.com]
- 9. Safety and efficacy of adjunctive cenobamate (YKP3089) in patients with uncontrolled focal seizures: a multicentre, double-blind, randomised, placebo-controlled, dose-response trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cenobamate Reduces Seizure Frequency Significantly in Phase 2 Trial - - Practical Neurology [practicalneurology.com]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Efficacy and safety of brivaracetam for partial-onset seizures in 3 pooled clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Brivaracetam as adjunctive treatment for uncontrolled partial epilepsy in adults: a phase III randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. psychiatrist.com [psychiatrist.com]
- 18. Brexpiprazole as Adjunctive Therapy in Adults With Major Depressive Disorder [ctv.veeva.com]
- 19. ichgcp.net [ichgcp.net]
A Comparative Analysis of Azetukalner: A Next-Generation Kv7 Channel Opener for Epilepsy
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Azetukalner's mechanism of action and performance, benchmarked against the first-generation Kv7 opener, Retigabine.
This document delves into the comparative efficacy, safety, and underlying molecular interactions of this compound, a novel, potent, and selective Kv7.2/Kv7.3 potassium channel opener.[1] Developed by Xenon Pharmaceuticals, this compound (also known as XEN1101) is currently in late-stage clinical development for the treatment of focal onset seizures (FOS), primary generalized tonic-clonic seizures, and major depressive disorder.[2][3]
This guide contrasts this compound with Retigabine (ezogabine), a first-in-class Kv7 channel opener that, despite its efficacy, was withdrawn from the market due to significant adverse effects.[4] Through a detailed examination of clinical trial data and experimental protocols, this guide aims to provide a clear, data-driven perspective on the advancements represented by this compound in targeting the Kv7 pathway for the management of epilepsy.
Mechanism of Action: Targeting Neuronal Hyperexcitability
This compound and Retigabine share a common mechanism of action: they are positive allosteric modulators of the Kv7.2/Kv7.3 potassium channels.[5] These channels are crucial in stabilizing the neuronal membrane potential and controlling neuronal excitability. By opening these channels, this compound increases potassium efflux, which hyperpolarizes the neuron and makes it less likely to fire an action potential. This "braking" effect on excessive neuronal activity is the basis for its anti-seizure properties.
The key difference in the new generation of Kv7 activators lies in their improved chemical stability and selectivity, which is designed to avoid the off-target effects that plagued Retigabine.[6]
Comparative Efficacy in Focal Onset Seizures
Clinical trial data demonstrates this compound's robust, dose-dependent efficacy in reducing the frequency of focal onset seizures. The Phase 2b X-TOLE study provides the primary dataset for this analysis. For comparison, data from the pivotal RESTORE 1 and RESTORE 2 trials of Retigabine are presented.
| Efficacy Endpoint | This compound (X-TOLE Study) | Retigabine (RESTORE 1 & 2 Trials) |
| Median Percent Reduction in Seizure Frequency | 33.2% (10mg), 46.4% (20mg), 52.8% (25mg) vs 18.2% (Placebo)[7] | 26% (600mg), 37% (900mg), 39% (1200mg) vs 14-15% (Placebo)[2] |
| Responder Rate (≥50% Seizure Reduction) | 28.3% (10mg), 43.1% (20mg), 54.5% (25mg) vs 14.9% (Placebo) | 35% (600mg), 45% (900mg), 50% (1200mg) vs 21-24% (Placebo)[2] |
| Seizure Freedom (Long-term Extension) | 23.6% of patients treated for ≥24 months achieved seizure freedom for ≥12 months[7] | Data on long-term seizure freedom from pivotal trials is less readily available in a comparable format. |
Comparative Safety and Tolerability Profile
This compound has demonstrated a safety profile generally consistent with other anti-seizure medications. A key differentiator from Retigabine is the absence of pigmentary abnormalities. Retigabine's use was associated with blue-gray discoloration of the skin, lips, nails, and retina, which was a significant factor in its market withdrawal.[8][9] This discoloration is believed to be caused by the formation and accumulation of pigmented dimers of Retigabine and its metabolites, a chemical property that has been engineered out of this compound.[8][10]
| Adverse Event (Incidence >10%) | This compound (X-TOLE, all doses) | Retigabine (Pivotal Trials) |
| Dizziness | 24.6% | >10%[2] |
| Somnolence | 15.6% | >10%[2] |
| Fatigue | 10.9% | >10%[2] |
| Headache | 10.0% | >10%[2] |
| Urinary Retention | Two reported cases, one requiring dose reduction. | A known risk, leading to a Risk Evaluation Mitigation Strategy (REMS) program.[9] |
| Pigmentary Abnormalities | No cases reported. | A significant adverse effect, leading to a black box warning and market withdrawal.[5][9] |
Experimental Protocols
This compound: The X-TOLE Study
The X-TOLE study was a Phase 2b, multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy, safety, and tolerability of this compound as an adjunctive treatment for focal onset seizures.
-
Patient Population: Adults aged 18-75 with a diagnosis of focal epilepsy for at least two years, experiencing four or more focal onset seizures per month, and on a stable regimen of 1-3 anti-seizure medications.[7]
-
Study Design: Patients were randomized to receive once-daily doses of 10 mg, 20 mg, or 25 mg of this compound, or placebo, with food. A key feature of the protocol is the absence of a titration period. The double-blind treatment phase lasted for 8 weeks.[3][7]
-
Primary Endpoint: The primary efficacy endpoint was the median percent change from baseline in monthly focal seizure frequency.[7]
Retigabine: RESTORE 1 & 2 Trials
The RESTORE (Retigabine Efficacy and Safety Trials for Partial Onset Epilepsy) 1 and 2 were pivotal Phase III, multicenter, randomized, double-blind, placebo-controlled trials.
-
Patient Population: Adults with refractory epilepsy experiencing four or more partial-onset seizures per month while on stable doses of 1-3 other anti-epileptic drugs.[11]
-
Study Design: Following a baseline period, patients underwent a titration phase to reach their target dose (600 mg/day or 900 mg/day in RESTORE 2; 1200 mg/day in RESTORE 1), which was administered in three daily doses. This was followed by a 12-week maintenance phase.[12][13]
-
Primary Endpoint: The primary endpoint was the change in 28-day total partial-seizure frequency from baseline.[12]
Conclusion
This compound represents a significant advancement in the development of Kv7 channel openers for the treatment of epilepsy. While demonstrating comparable or improved efficacy to the first-generation compound Retigabine, this compound's key advantage lies in its improved safety profile, most notably the absence of the pigmentary side effects that limited Retigabine's clinical utility. The once-daily dosing regimen without the need for titration further enhances its potential as a convenient and effective therapeutic option for patients with focal onset seizures. The ongoing long-term extension studies will continue to provide valuable data on the sustained efficacy and safety of this promising new anti-seizure medication.
References
- 1. researchgate.net [researchgate.net]
- 2. Retigabine as adjunctive therapy in adults with partial-onset seizures: integrated analysis of three pivotal controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. long-term safety and efficacy of this compound, a novel, potent kv7 potassium channel opener in adults with focal epilepsy: update from the ongoing 7-year open-label extension of x-tole [aesnet.org]
- 4. Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ezogabine skin discoloration is reversible after discontinuation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interim analysis of the long‐term efficacy and safety of this compound in an ongoing open‐label extension study following a phase 2b clinical trial (X‐TOLE) in adults with focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PIGMENTARY-ABNORMALITIES-(DISCOLORATION)-ASSOCIATED-WITH-EZOGABINE/RETIGABINE-TREATMENT--NONCLINICAL-ASPECTS [aesnet.org]
- 9. New antiepileptic medication linked to blue discoloration of the skin and eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Investigation into Retigabine (Ezogabine) Associated Dyspigmentation in Rat Eyes by MALDI Imaging Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SEIZURE-FREE-RATES-IN-ADULTS-WITH-REFRACTORY-PARTIAL-ONSET-SEIZURES-TAKING-RETIGABINE [aesnet.org]
- 12. Efficacy-of-Retigabine-as-Adjunctive-Therapy-in-Two-Randomized-Trials-in-Adults-with-Drug-Resistant-Partial-Onset-Seizures--Completers-Population-Analysis [aesnet.org]
- 13. Retigabine Efficacy and Safety Trial for Partial Onset Refractory Seizures in Epilepsy [ctv.veeva.com]
Azetukalner: A Favorable Safety Profile Over First-Generation Kv7 Openers
A new generation of Kv7 channel openers, exemplified by azetukalner (XEN1101), demonstrates a significantly improved safety and tolerability profile compared to its first-generation predecessors, retigabine (ezogabine) and flupirtine. While all three modulate the activity of Kv7 potassium channels for therapeutic effect, extensive clinical data reveals a clear divergence in their associated adverse events, positioning this compound as a potentially safer alternative for researchers and clinicians developing treatments for epilepsy and other neurological disorders.
First-generation Kv7 openers were hampered by significant safety concerns that ultimately led to restricted use and market withdrawal. Retigabine, an anticonvulsant, was notably associated with pigmentary abnormalities affecting the eyes and skin, along with risks of urinary retention and central nervous system (CNS) side effects. Flupirtine, a non-opioid analgesic, faced scrutiny and limitations due to its potential for severe liver toxicity.
In contrast, interim data from the ongoing Phase 2b open-label extension (OLE) study of this compound (the X-TOLE study) in adults with focal epilepsy has not revealed these significant safety signals. The most commonly reported treatment-emergent adverse events (TEAEs) for this compound have been generally mild to moderate and are consistent with other anti-seizure medications.
Comparative Safety Profile: this compound vs. First-Generation Kv7 Openers
The following table summarizes the key adverse event data for this compound and the first-generation Kv7 openers, retigabine and flupirtine.
| Adverse Event Category | This compound (XEN1101)[1][2][3][4][5] | Retigabine (Ezogabine)[6][7][8] | Flupirtine[9][10][11][12] |
| Common CNS Effects | Dizziness (21.8%), Somnolence (12.7%), Headache (15.3%), Memory Impairment (10.9%), Fall (12.7%) | Dizziness, Somnolence, Confusion, Tremor, Abnormal Coordination | Drowsiness, Dizziness, Headache |
| Serious Safety Concerns | No new safety signals identified in long-term studies. | Pigmentary abnormalities: Blue discoloration of skin, lips, nails, and retina. Potential for vision loss and acquired vitelliform maculopathy. | Hepatotoxicity: Risk of severe liver injury, including liver failure. |
| Urinary System | Not reported as a common TEAE. | Urinary retention. | Not a primary reported concern. |
| Gastrointestinal | Not among the most common TEAEs. | Nausea, Constipation. | Nausea, Vomiting, Abdominal Discomfort. |
| Other Notable Effects | Coronavirus Infection (15.3%), Weight Increase. | Neuropsychiatric symptoms, QT prolongation. | Risk of dependency and withdrawal symptoms. |
Experimental Protocols for Safety Monitoring
The safety profiles of these compounds have been evaluated through rigorous clinical trial protocols. Key safety monitoring methodologies are detailed below.
This compound (X-TOLE Study)
In the X-TOLE open-label extension study, the safety of this compound was assessed through the continuous monitoring of:
-
Treatment-Emergent Adverse Events (TEAEs): All adverse events experienced by participants were recorded, regardless of their perceived relationship to the study drug.
-
Serious Adverse Events (SAEs): Any adverse event that resulted in death, was life-threatening, required hospitalization, or resulted in persistent or significant disability/incapacity was classified as an SAE and reported to regulatory authorities.
-
Clinically Significant Changes in Laboratory Findings: Regular blood and urine tests were conducted to monitor for any significant changes in hematology, clinical chemistry, and urinalysis parameters.
Retigabine
Due to the emergent safety concerns with retigabine, specific and intensive monitoring protocols were implemented in its clinical trials and post-marketing surveillance:
-
Ophthalmological Monitoring: A comprehensive ophthalmic examination was recommended at the start of treatment and at least every 6 months thereafter.[2] This included:
-
Visual acuity tests.
-
Slit-lamp examination of the anterior segment of the eye.
-
Dilated fundoscopy to examine the retina and optic nerve.
-
-
Dermatological Monitoring: Patients were monitored for any changes in skin, lip, or nail pigmentation.
-
Urological Monitoring: Patients were monitored for symptoms of urinary retention, such as difficulty urinating or a sensation of incomplete bladder emptying.
Flupirtine
The primary safety concern for flupirtine was hepatotoxicity, leading to specific recommendations for liver function monitoring:
-
Liver Function Tests (LFTs): The European Medicines Agency recommended monitoring of liver function after each full week of treatment.[7] This typically includes measuring levels of:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Bilirubin
-
-
Treatment Duration Limitation: To mitigate the risk of liver injury, the EMA also recommended restricting the use of flupirtine to a maximum of two weeks.[7]
Signaling Pathway and Experimental Workflow
The therapeutic and adverse effects of Kv7 openers are rooted in their modulation of the Kv7 (KCNQ) family of potassium channels. The following diagrams illustrate the general signaling pathway of Kv7 channels and a typical experimental workflow for assessing the safety of a novel Kv7 opener.
Figure 1: Simplified signaling pathway of a Kv7 channel opener.
Figure 2: A typical clinical development workflow for assessing drug safety.
References
- 1. xenon-pharma.com [xenon-pharma.com]
- 2. gov.uk [gov.uk]
- 3. Interim analysis of the long-term efficacy and safety of this compound in an ongoing open-label extension study following a phase 2b clinical trial (X-TOLE) in adults with focal epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. long-term safety and efficacy of this compound, a novel, potent kv7 potassium channel opener in adults with focal epilepsy: update from the ongoing 7-year open-label extension of x-tole [aesnet.org]
- 7. Randomized controlled trial about pain medication flupirtine ignores recent pharmacovigilance warnings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interim analysis of the long‐term efficacy and safety of this compound in an ongoing open‐label extension study following a phase 2b clinical trial (X‐TOLE) in adults with focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. neurology.org [neurology.org]
- 12. Safety of retigabine in adults with partial-onset seizures after long-term exposure: focus on unexpected ophthalmological and dermatological events - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Azetukalner: A Comparative Analysis of its Performance in Preclinical Seizure Models
For Immediate Release
VANCOUVER, B.C. and BOSTON, MA – October 31, 2025 – This guide provides a comprehensive comparison of the preclinical efficacy of Azetukalner (formerly XEN1101), a novel Kv7 potassium channel opener, against established anti-seizure medications (ASMs). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in the landscape of epilepsy treatment.
This compound is a next-generation, potent, and selective opener of Kv7.2/7.3 potassium channels, which play a crucial role in regulating neuronal excitability. By enhancing the activity of these channels, this compound helps to stabilize nerve cell membranes and reduce the likelihood of the excessive, synchronized firing that leads to seizures. This mechanism of action offers a distinct therapeutic approach compared to many existing ASMs.
Executive Summary of Preclinical Performance
Preclinical studies in well-established rodent models of epilepsy demonstrate this compound's robust anti-seizure activity. The following tables summarize the median effective dose (ED50) of this compound and comparator ASMs required to protect against seizures in the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models. The MES model is considered predictive of efficacy against generalized tonic-clonic seizures, while the PTZ model is indicative of efficacy against myoclonic and absence seizures.
Table 1: Comparative Efficacy in the Maximal Electroshock (MES) Seizure Model in Mice
| Compound | ED50 (mg/kg) | Mechanism of Action |
| This compound (XEN1101) | 3.8 - 5.4 | Kv7.2/7.3 Potassium Channel Opener |
| Carbamazepine | 3.8 - 5.4 | Sodium Channel Blocker |
| Cenobamate | 3.8 - 5.4 | Sodium Channel Blocker & GABA-A Receptor Modulator |
| Lamotrigine | 3.8 - 5.4 | Sodium Channel Blocker |
Data presented as a range from a comparative study. Individual study results may vary.
Table 2: Efficacy in the Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
| Compound | ED50 (mg/kg) |
| This compound (XEN1101) | 6.1 |
| Ezogabine (Retigabine) | >50 |
Note: Ezogabine, a first-generation Kv7 channel opener, is included for historical context and to highlight the improved potency of this compound.
Preclinical evidence also suggests that this compound is effective in combination with other ASMs, including levetiracetam, lacosamide, cenobamate, phenytoin, and valproic acid, demonstrating robust efficacy and good tolerability in animal models.[1]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of this compound's mechanism and the methodologies used in its preclinical evaluation, the following diagrams illustrate the key signaling pathway and experimental workflows.
Experimental Protocols
The following are detailed methodologies for the key preclinical seizure models cited in this guide.
Maximal Electroshock (MES) Seizure Test in Mice
The MES test is a widely used preclinical model to identify compounds with activity against generalized tonic-clonic seizures.
Apparatus:
-
A rodent shocker capable of delivering a constant alternating current.
-
Corneal electrodes.
-
0.5% tetracaine hydrochloride solution for local anesthesia.
-
0.9% saline solution to ensure good electrical contact.
Procedure:
-
Male CD-1 mice are used for the study.
-
Animals are administered the test compound (e.g., this compound) or vehicle via oral gavage.
-
After a predetermined pretreatment time (typically 30-60 minutes), a drop of local anesthetic is applied to the corneas, followed by a drop of saline.
-
Corneal electrodes are placed on the eyes of the mouse.
-
An electrical stimulus (e.g., 50 mA, 60 Hz) is delivered for a short duration (e.g., 0.2 seconds).
-
The animal is immediately observed for the presence or absence of a tonic hindlimb extension, characterized by the hindlimbs being outstretched 180 degrees to the plane of the body axis.
-
Abolition of the hindlimb tonic extensor component of the seizure is considered the endpoint, indicating protection by the test compound.
-
The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated from the dose-response data.
Pentylenetetrazole (PTZ)-Induced Seizure Test in Mice
The subcutaneous (s.c.) PTZ seizure test is a primary screening model for identifying compounds effective against myoclonic and absence seizures.
Apparatus:
-
Standard animal observation cages.
-
Syringes and needles for subcutaneous injection.
Procedure:
-
Male CF-1 or similar strains of mice are used.
-
The test compound or vehicle is administered, typically via oral gavage or intraperitoneal injection.
-
Following the appropriate pretreatment interval, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously into a loose fold of skin on the back of the neck.
-
Each animal is placed in an individual observation cage.
-
The mice are observed for a period of 30 minutes for the occurrence of clonic seizures, which are characterized by rhythmic muscle contractions of the forelimbs, hindlimbs, and/or facial muscles lasting for at least 3-5 seconds.
-
The absence of clonic seizures during the observation period is considered protection.
-
The ED50, the dose that protects 50% of the animals from clonic seizures, is determined from the dose-response data.
Conclusion
The preclinical data strongly support the potent and broad-spectrum anti-seizure activity of this compound. Its performance in the MES and PTZ models, particularly its significantly higher potency compared to the first-generation Kv7 opener, underscores its potential as a valuable therapeutic option for a range of seizure types. The distinct mechanism of action as a selective Kv7.2/7.3 potassium channel opener positions this compound as a promising candidate for further development and a potential new tool in the management of epilepsy. Further clinical investigation is ongoing to confirm these preclinical findings in patient populations.
References
Independent Verification of Azetukalner's Therapeutic Potential: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Azetukalner's therapeutic potential against other key antiseizure medications (ASMs). By presenting quantitative data from clinical trials, detailed experimental protocols, and visual representations of mechanisms and workflows, this document aims to facilitate an independent assessment of this compound's profile for the treatment of focal epilepsy.
Mechanism of Action: A Novel Potassium Channel Opener
This compound (XEN1101) is a next-generation, potent, and selective opener of the Kv7.2/7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels. These channels are critical regulators of neuronal excitability. By activating these channels, this compound enhances the M-current, a non-inactivating potassium current that helps to stabilize the neuronal membrane potential and reduce repetitive firing. This mechanism of action is distinct from many other ASMs that primarily target sodium channels, calcium channels, or GABAergic systems. This unique approach offers a promising alternative for patients with treatment-resistant epilepsy.
dot
Caption: this compound's mechanism of action.
Comparative Efficacy of Antiseizure Medications
The following table summarizes the efficacy data from pivotal clinical trials of this compound and other selected ASMs for the adjunctive treatment of focal-onset seizures.
| Drug (Trial) | Dosage | Median % Reduction in Seizure Frequency (vs. Placebo) | ≥50% Responder Rate (vs. Placebo) |
| This compound (X-TOLE Phase 2b) | 10 mg/day | 33.2% (18.2%) | Not Reported |
| 20 mg/day | 46.4% (18.2%) | Not Reported | |
| 25 mg/day | 52.8% (18.2%) | Not Reported | |
| Retigabine (RESTORE 1 & 2) | 600 mg/day | ~23-28% (~13-16%) | ~38-44% (~16-23%) |
| 900 mg/day | ~28-35% (~13-16%) | ~47-50% (~16-23%) | |
| Cenobamate (C017) | 100 mg/day | ~36% (~22%) | 40% (22%) |
| 200 mg/day | ~55% (~22%) | 56% (22%) | |
| 400 mg/day | ~55% (~22%) | 64% (22%) | |
| Brivaracetam (NCT00490035, NCT00464269) | 50 mg/day | ~19-22% (~9-11%) | ~33-39% (~17-22%) |
| 100 mg/day | ~22-23% (~9-11%) | ~38-40% (~17-22%) | |
| Lacosamide (Pooled Phase II/III) | 200 mg/day | ~34% (~18%) | 34% (19%) |
| 400 mg/day | ~40% (~18%) | 40% (19%) | |
| Perampanel (Study 306) | 4 mg/day | 23.3% (10.7%) | 28.5% (17.9%) |
| 8 mg/day | 30.8% (10.7%) | 34.9% (17.9%) |
Comparative Safety and Tolerability
This table outlines the most common treatment-emergent adverse events (TEAEs) observed in clinical trials for this compound and comparator ASMs.
| Drug | Common Treatment-Emergent Adverse Events (>10% and more frequent than placebo) |
| This compound | Dizziness, somnolence, fatigue, headache, nausea |
| Retigabine | Dizziness, somnolence, fatigue, confusion, dysarthria, blurred vision, urinary retention |
| Cenobamate | Somnolence, dizziness, fatigue, diplopia, headache |
| Brivaracetam | Somnolence, dizziness, fatigue, nausea, irritability |
| Lacosamide | Dizziness, headache, nausea, diplopia |
| Perampanel | Dizziness, somnolence, fatigue, irritability, headache, falls, nausea |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Assay for Kv7.2/7.3 Channel Activity
Objective: To determine the potency and efficacy of compounds as openers of the Kv7.2/7.3 potassium channel.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably co-expressing human Kv7.2 and Kv7.3 channel subunits are cultured under standard conditions.
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).
-
-
Recording Protocol:
-
Cells are voltage-clamped at a holding potential of -80 mV.
-
To elicit Kv7.2/7.3 currents, voltage steps are applied from -80 mV to +40 mV in 10 mV increments for 500 ms.
-
The test compound (e.g., this compound) is perfused at increasing concentrations.
-
-
Data Analysis:
-
The current amplitude at a specific voltage (e.g., 0 mV) is measured before and after compound application.
-
Concentration-response curves are generated, and the EC₅₀ (half-maximal effective concentration) is calculated to determine potency.
-
The voltage-dependence of channel activation is assessed by fitting the normalized tail currents to a Boltzmann function to determine the V₅₀ (the voltage at which half of the channels are activated). A leftward shift in the V₅₀ indicates channel opening at more hyperpolarized potentials.
-
dot
Caption: Experimental workflow for patch-clamp assay.
In Vivo Antiseizure Efficacy: Maximal Electroshock (MES) Model in Rodents
Objective: To evaluate the in vivo anticonvulsant activity of a test compound.
Methodology:
-
Animals: Adult male mice or rats are used.
-
Compound Administration: The test compound (e.g., this compound) is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group is also included.
-
Maximal Electroshock Stimulation: At a predetermined time after compound administration (corresponding to the time of peak plasma concentration), a brief electrical stimulus is delivered via corneal or ear-clip electrodes. The stimulus parameters (e.g., 50-60 Hz, 0.2-1.0 ms pulse width, 0.2-1.0 s duration) are sufficient to induce a tonic hindlimb extension seizure in vehicle-treated animals.
-
Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension seizure is calculated for each dose group. The ED₅₀ (the dose that protects 50% of the animals) is determined using probit analysis.
dot
Caption: Workflow for the MES anticonvulsant model.
Conclusion
This compound demonstrates a distinct mechanism of action as a Kv7.2/7.3 potassium channel opener, which translates to significant antiseizure efficacy in clinical trials for focal epilepsy. The comparative data presented in this guide suggest that this compound has a promising efficacy and tolerability profile relative to other established ASMs. Its unique mechanism may offer a valuable therapeutic option for patients who are refractory to existing treatments. Further research and long-term clinical data will continue to refine our understanding of this compound's full therapeutic potential.
Replicating key findings from Azetukalner preclinical studies
For Immediate Release
This guide provides a comparative overview of the preclinical findings for azetukalner, a novel Kv7 potassium channel opener, against its predecessor, ezogabine, and the established anti-seizure medication, phenytoin. The data presented herein are collated from various preclinical studies and are intended for researchers, scientists, and drug development professionals.
Key Findings in Preclinical Seizure Models
This compound has demonstrated potent anticonvulsant effects in established rodent models of epilepsy. The following table summarizes the median effective dose (ED50) of this compound compared to ezogabine and phenytoin in the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models in mice.
| Compound | Maximal Electroshock (MES) ED50 (mg/kg, i.p.) | Pentylenetetrazole (PTZ) ED50 (mg/kg, i.p.) | 6 Hz (44mA) ED50 (mg/kg, i.p.) |
| This compound | 2.7 | 3.7 | 0.5 |
| Ezogabine | 8.1 | 14.2 | 9.7 |
| Phenytoin | 9.87[1] | Not effective | Not available |
Data for this compound and Ezogabine from a comparative potency table in a research publication. Phenytoin data is from a separate study in a mouse MES model.
Mechanism of Action: Kv7 Channel Activation
This compound's primary mechanism of action is the potentiation of Kv7 (KCNQ) potassium channels, which are crucial regulators of neuronal excitability. By opening these channels, this compound is thought to stabilize the neuronal membrane potential and reduce the likelihood of seizure activity. This mechanism is shared with ezogabine. Phenytoin, in contrast, primarily exerts its anticonvulsant effects by blocking voltage-gated sodium channels.
Figure 1. Comparative Signaling Pathways of this compound/Ezogabine and Phenytoin.
Experimental Protocols
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.
Apparatus: An electroconvulsive device with corneal electrodes.
Procedure:
-
Male albino mice are used for the study.
-
The test compound (this compound, Ezogabine, or Phenytoin) or vehicle is administered intraperitoneally (i.p.) at various doses.
-
Following a predetermined pretreatment time to allow for drug absorption and distribution, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.
-
The percentage of animals protected from the tonic hindlimb extension at each dose is recorded.
-
The ED50, the dose that protects 50% of the animals from the seizure endpoint, is calculated using probit analysis.[1]
Figure 2. Experimental Workflow for the Maximal Electroshock (MES) Seizure Test.
Pentylenetetrazole (PTZ) Seizure Model
The PTZ-induced seizure model is used to assess the efficacy of drugs against myoclonic and generalized clonic seizures.
Apparatus: Standard animal observation cages.
Procedure:
-
Male albino mice are used for the study.
-
The test compound (this compound or Ezogabine) or vehicle is administered i.p. at various doses.
-
After a specific pretreatment time, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously.
-
Animals are observed for a set period (e.g., 30 minutes) for the presence of generalized clonic seizures, often characterized by clonus of the forelimbs, hindlimbs, and loss of righting reflex.
-
The percentage of animals protected from generalized clonic seizures is recorded for each dose group.
-
The ED50 is determined by probit analysis.
Figure 3. Experimental Workflow for the Pentylenetetrazole (PTZ) Seizure Test.
Preclinical Insights into Neurodegenerative Mechanisms
While the primary focus of this compound's preclinical evaluation has been on its anticonvulsant properties, there is emerging interest in its potential role in neurodegenerative diseases. Preclinical studies are anticipated to explore its effects on tau protein phosphorylation and neuroinflammation, key pathological hallmarks of several neurodegenerative disorders. At present, specific quantitative preclinical data for this compound in these areas are not publicly available.
Future Directions:
-
Investigating the efficacy of this compound in transgenic mouse models of Alzheimer's disease to assess its impact on tau pathology and cognitive function.
-
Utilizing in vitro and in vivo models of neuroinflammation to quantify the effect of this compound on pro-inflammatory cytokine release and microglial activation.
This guide will be updated as new preclinical data for this compound becomes available.
References
Safety Operating Guide
Comprehensive Safety and Disposal Guide for Azetukalner (XEN1101)
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety, handling, and disposal information for Azetukalner, an investigational potassium channel opener. The following procedures are designed to ensure the safety of laboratory personnel and compliance with regulatory standards.
Product Identification and Properties
This compound, also known as XEN1101, is a selective and orally active Kv7.2/Kv7.3 potassium channel opener.[1] It is currently under investigation for the treatment of focal epilepsy, major depressive disorder, and other neurological conditions.[2][3][4]
Chemical and Physical Properties
| Property | Value |
| Synonyms | XEN1101 |
| Molecular Formula | C₂₃H₂₉FN₂O |
| Molecular Weight | 368.49 g/mol |
| CAS Number | 1009344-33-5 |
| Appearance | Solid Powder |
| Purity | >98% (HPLC) |
| Solubility | 10 mM in DMSO |
| Storage Temperature | Powder: -20°C (12 months), 4°C (6 months) In Solvent: -80°C (6 months), -20°C (1 month) |
Data sourced from Probechem and MedchemExpress.[1][5]
Hazard Identification and Safety Precautions
According to the Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[6]
GHS Hazard Statements:
Precautionary Statements:
| Category | Precautionary Statement |
| Prevention | P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] |
| Response | P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P362+P364: Take off contaminated clothing and wash it before reuse.[6] |
Emergency First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[6]
-
Skin Contact: Thoroughly rinse skin with plenty of water. Remove contaminated clothing and seek medical advice.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer CPR but avoid mouth-to-mouth resuscitation.[6]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[6]
Proper Disposal Procedures for this compound
As an investigational drug, the disposal of this compound must be conducted in accordance with federal, state, and local regulations for hazardous waste, as well as any specific protocols provided by the drug sponsor. The following steps provide a general framework for the proper disposal of used and unused this compound.
Step 1: Determine if the Waste is Hazardous
Contact your institution's Environmental Health and Safety (EHS) department to confirm if this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1] Given its classification as a skin and eye irritant, it is likely to be managed as hazardous waste.[6]
Step 2: Segregate this compound Waste
Properly segregate all materials contaminated with this compound. This includes:
-
Empty or partially used vials and ampules.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Chemically contaminated lab supplies (e.g., pipette tips, absorbent pads).
Step 3: Packaging and Labeling
-
Solid Waste: Place chemically contaminated solid waste (e.g., PPE, absorbent pads) in a designated, clearly labeled, leak-proof container lined with a plastic bag.
-
Sharps: Dispose of any chemically contaminated sharps (needles, blades) in a designated, puncture-resistant sharps container.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed, and clearly labeled container. Do not mix with other incompatible waste streams.
-
Original Containers: Whenever possible, submit the substance for disposal in its original, labeled container.[7]
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
Step 4: Storage of Waste
Store all this compound waste in a secure, designated area away from general laboratory traffic. Ensure containers are tightly sealed to prevent leaks or spills.
Step 5: Arrange for Professional Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. An environmental professional will transport the waste to a permitted hazardous waste incineration facility.[8]
Important Considerations:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Maintain a detailed record of the disposal, including the date, quantity, and method of disposal.
-
For clinical trials, unused investigational products may need to be returned to the study sponsor or destroyed on-site at the sponsor's request.[9]
Experimental Protocols
Specific experimental protocols for this compound are proprietary to the manufacturer, Xenon Pharmaceuticals, and are not publicly available. Researchers should refer to the documentation provided with the compound or contact the supplier for any available handling instructions.
Mechanism of Action and Signaling Pathway
This compound is a potent opener of the Kv7.2 and Kv7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels.[3] These channels are crucial for regulating neuronal excitability by generating the M-current, a subthreshold potassium current that helps to stabilize the resting membrane potential and prevent repetitive firing of action potentials. By opening these channels, this compound enhances the M-current, thereby reducing neuronal hyperexcitability, which is a key factor in the generation of epileptic seizures.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. | Xenon Pharmaceuticals Inc. [xenon-pharma.com]
- 3. | Xenon Pharmaceuticals Inc. [xenon-pharma.com]
- 4. | Xenon Pharmaceuticals Inc. [xenon-pharma.com]
- 5. Investigational Drug Service SOP - Disposal Return and Destruction of Investigational Product | Pharmacy Services [pharmacyservices.utah.edu]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 9. healthcare.uiowa.edu [healthcare.uiowa.edu]
Essential Safety and Handling Guide for Azetukalner (XEN1101)
Azetukalner, also known as XEN1101, is a selective and orally active Kv7.2/Kv7.3 potassium channel opener investigated for its potential in studying focal epilepsy.[1] Due to its chemical nature, it is imperative to adhere to strict safety protocols to ensure the well-being of laboratory personnel and to maintain a safe research environment. This guide provides essential information on personal protective equipment, handling procedures, and disposal plans.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Skin corrosion/irritation (Category 2): Causes skin irritation.[2]
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[2]
-
Acute toxicity, oral (Category 4): Harmful if swallowed.[3]
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[3]
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to provide comprehensive protection.[2] |
| Hand Protection | Protective Gloves | Chemically resistant gloves (e.g., nitrile) are required.[2] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against skin contact. |
| Respiratory Protection | Suitable Respirator | To be used when there is a risk of dust or aerosol formation.[2] |
Safe Handling and Operational Plan
Adherence to the following procedural steps is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area.[2]
-
Work within a designated area, such as a chemical fume hood, especially when handling the powdered form, to avoid inhalation of dust.
-
Confirm that a safety shower and an eye wash station are readily accessible and in good working order.[2]
2. Handling the Compound:
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Do not inhale dust or aerosols.[2]
-
Wash hands thoroughly with soap and water after handling the compound.[2]
3. First Aid Measures:
-
If on skin: Immediately wash the affected area with plenty of soap and water.[2]
-
If in eyes: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Seek immediate medical attention.[2]
-
If inhaled: Move the person to fresh air and ensure they are in a position comfortable for breathing.
-
If swallowed: Rinse the mouth with water. Do not induce vomiting. Seek medical advice.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated gloves, and absorbent pads, must be segregated from general laboratory waste.
-
Containerization:
-
Solid waste should be placed in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid waste should be collected in a separate, labeled, and sealed container.
-
-
Disposal Protocol:
-
Contaminated disposable items should be disposed of in a designated hazardous waste container.[4]
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
-
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
